1-Benzofuran-6-amine
Description
Properties
IUPAC Name |
1-benzofuran-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNCZJZLEMLOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzofuran-6-amine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzofuran-6-amine, a heterocyclic compound belonging to the benzofuran class of molecules. Due to their wide range of biological activities, benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery. This document details the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of this compound, supported by experimental data and methodologies for its study.
Chemical Structure and Identification
This compound is characterized by a fused benzene and furan ring system, with an amine group substituted at the 6th position of the benzofuran core. This structural motif is the foundation for its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Aminobenzofuran, Benzofuran-6-amine |
| CAS Number | 110677-54-8 |
| Molecular Formula | C₈H₇NO[1] |
| Molecular Weight | 133.15 g/mol |
| SMILES | C1=CC(=CC2=C1C=CO2)N[1] |
| InChI | InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2[1] |
| InChIKey | ARNCZJZLEMLOBH-UHFFFAOYSA-N[1] |
For laboratory use, this compound is also available as a hydrochloride salt.
| Identifier | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 860691-97-0[2] |
| Molecular Formula | C₈H₈ClNO[2] |
| Molecular Weight | 169.61 g/mol [2] |
| PubChem CID | 119057046[2] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported. However, data for the parent compound, 1-benzofuran, and related derivatives, along with predicted values, provide valuable insights.
| Property | Value | Notes |
| Melting Point | Not available | The parent compound, 1-benzofuran, has a melting point of -18 °C.[3] The related 1-benzofuran-6-ol has a melting point of 108 °C.[4] |
| Boiling Point | Not available | The parent compound, 1-benzofuran, has a boiling point of 173-175 °C.[5] |
| Solubility | Not available | The related compound, 6-APB succinate, is reported to be practically insoluble in chloroform and minimally soluble in cold water.[6] Benzofuran-6-carboxylic acid is sparingly soluble in water but soluble in ethanol and acetone.[7] |
| pKa | Not available | The pKa of primary aromatic amines typically falls in the range of 4-5. |
| logP (predicted) | 1.6[1] | This value suggests moderate lipophilicity. |
| Appearance | Not available | Benzofuran is a colorless oily liquid.[8] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes developed for benzofuran derivatives. A common strategy involves the construction of the benzofuran core followed by the introduction or modification of the amino group. One plausible approach is the nitration of a suitable benzofuran precursor followed by reduction.
Numerous catalytic methods, including those utilizing palladium and copper catalysts, have been developed for the efficient synthesis of the benzofuran scaffold from various precursors like phenols and alkynes.[9][10][11] These methods offer versatility in introducing a range of substituents onto the benzofuran ring.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene and furan rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon attached to the nitrogen atom would be significantly deshielded. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine would be expected in the 3300-3500 cm⁻¹ region (typically two bands). C-N stretching vibrations would appear in the 1250-1335 cm⁻¹ range for an aromatic amine. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 133. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the benzofuran ring system. |
Biological Activities and Potential Applications
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[12] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[13][14]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines. The anticancer activity is often influenced by the nature and position of substituents on the benzofuran core.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17i (a benzofuran derivative) | MCF-7 (Breast) | 2.90 ± 0.32 | [15] |
| 17i (a benzofuran derivative) | H460 (Lung) | 2.06 ± 0.27 | [15] |
| 17i (a benzofuran derivative) | A549 (Lung) | 5.74 ± 1.03 | [15] |
| Compound 7 (a benzofuran derivative) | A549 (Lung) | 6.3 ± 2.5 | [16] |
| Compound 7 (a benzofuran derivative) | HepG2 (Liver) | 11 ± 3.2 | [16] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzofuran derivatives have shown promise in this area.
| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 2a | 4-Br | 25 | 50 | 50 | [17] |
| 2b | 4-Cl | 25 | 50 | 50 | [17] |
| 2d | 4-NO₂ | 12.5 | 25 | 25 | [17] |
Psychoactive Properties
Certain aminobenzofuran derivatives, such as 6-(2-aminopropyl)benzofuran (6-APB), are known for their psychoactive effects, acting as monoamine releasing agents and serotonin receptor agonists.[6] This highlights the potential for aminobenzofurans to interact with targets in the central nervous system.
Mechanism of Action
The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of biological targets. For instance, some derivatives have been identified as inhibitors of enzymes crucial for disease progression, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs).[15][18]
References
- 1. PubChemLite - this compound hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 2. americanelements.com [americanelements.com]
- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 6-APB - Wikipedia [en.wikipedia.org]
- 7. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]
- 9. d-nb.info [d-nb.info]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzofuran-6-amine CAS number and physical data
CAS Number: 110677-54-8
This technical guide provides a comprehensive overview of 1-Benzofuran-6-amine, including its chemical identity, physical properties, synthesis, and known biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Data
This compound is a heterocyclic aromatic compound. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 110677-54-8 | N/A |
| Molecular Formula | C₈H₇NO | N/A |
| Molecular Weight | 133.15 g/mol | N/A |
| Predicted XlogP | 1.6 | [1] |
| Monoisotopic Mass | 133.05276 Da | [1] |
For the parent compound, 1-Benzofuran (CAS 271-89-6), the following physical properties have been reported:
Table 2: Physical Properties of 1-Benzofuran
| Property | Value | Source |
| Melting Point | < -18 °C | [2] |
| Boiling Point | 173-175 °C | [2] |
| Density | 1.07 g/mL | [2] |
| Solubility in Water | 534.8 mg/L @ 25 °C (estimated) | [3] |
| Solubility | Soluble in alcohol | [3] |
These values for the parent compound may offer a baseline for estimating the properties of its amino derivative.
Synthesis of Benzofuran Derivatives
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the searched literature, several general methods for the synthesis of substituted benzofurans are well-established. These methods can be adapted to produce the target compound, likely starting from a correspondingly substituted phenol or other aromatic precursor.
General Synthetic Strategies:
-
Palladium-Catalyzed Cyclization: A common and versatile method involves the palladium-catalyzed intramolecular cyclization of 2-alkynylphenols. This approach allows for the introduction of various substituents on the benzene ring prior to the formation of the furan ring.
-
Copper-Catalyzed Reactions: Copper-based catalysts are also employed in the synthesis of benzofurans, often in one-pot reactions involving o-hydroxyaldehydes, amines, and alkynes.
-
From o-Hydroxy α-Aminosulfones: A recently developed strategy utilizes a tandem cyclization reaction of ortho-hydroxy α-aminosulfones to produce 3-aminobenzofuran derivatives.[4]
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzofuran, which could be conceptually applied for the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Context and Potential Applications
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6]
While no specific biological studies or signaling pathway involvements for this compound were identified in the available literature, its structural similarity to other biologically active aminobenzofurans suggests potential for pharmacological activity. For instance, various aminobenzofuran derivatives have been investigated as:
-
Anticancer Agents: Some benzofuran derivatives have shown potent anticancer activity.[7]
-
CNS Stimulants: Derivatives such as 6-APB (6-(2-aminopropyl)benzofuran) are known for their effects on the central nervous system.[8]
-
Multifunctional Agents for Neurodegenerative Diseases: Certain 3-aminobenzofuran derivatives have been explored for their potential in treating Alzheimer's disease.[9]
Hypothetical Signaling Pathway Involvement:
Given the known targets of other aminobenzofuran compounds, it is plausible that this compound could interact with various biological targets. A hypothetical pathway, based on the activities of related compounds, could involve modulation of neurotransmitter systems or kinase signaling cascades.
Caption: A generalized diagram of a potential signaling pathway for an aminobenzofuran.
Experimental Protocols
As specific experimental data for this compound is scarce, this section provides general protocols for the characterization and evaluation of benzofuran derivatives, which would be applicable to the title compound.
4.1. General Spectroscopic Analysis
Standard spectroscopic methods are essential for the structural elucidation and purity assessment of synthesized benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will confirm the molecular structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
4.2. General Biological Evaluation
Should this compound be investigated for its biological activity, the following are examples of standard in vitro assays.
Anticancer Activity Screening:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.
-
MTT Assay: Seed cells in 96-well plates and treat with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Add MTT reagent and subsequently solubilize the formazan crystals. Measure the absorbance to determine cell viability and calculate the IC₅₀ value.
Antimicrobial Activity Screening:
-
Microorganism Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method: Prepare serial dilutions of the test compound in a 96-well plate containing microbial culture. Incubate under appropriate conditions and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.
Conclusion
This compound is a compound of interest within the broader class of biologically significant benzofurans. While specific experimental data for this particular molecule is limited, this guide provides a framework for its study based on established knowledge of related compounds. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The methodologies and contextual information provided herein serve as a valuable resource for initiating such investigations.
References
- 1. PubChemLite - this compound hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzofuran-6-amine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzofuran-6-amine, a key heterocyclic amine, serves as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, synthesis, and fundamental properties. Emphasis is placed on detailed experimental protocols for its preparation, primarily through the reduction of a 6-nitrobenzofuran precursor. The document also elucidates the synthesis of this crucial intermediate and discusses the strategic considerations for regioselective functionalization of the benzofuran core. All quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The introduction of an amino group to the benzofuran scaffold, particularly at the 6-position, provides a critical anchor for further molecular elaboration, making this compound a sought-after intermediate in the synthesis of complex therapeutic agents and functional materials. The discovery and development of synthetic routes to aminobenzofurans have been driven by the need for structurally diverse molecules in drug discovery programs.[1][2]
Discovery and Background
The targeted synthesis and investigation of aminobenzofuran derivatives gained significant momentum in the latter half of the 20th century, fueled by the expanding interest in heterocyclic compounds within the field of medicinal chemistry.[1] While the exact first synthesis of this compound is not prominently documented in readily available literature, its preparation follows established principles of aromatic chemistry, primarily the reduction of a corresponding nitro-substituted precursor. This approach has been a cornerstone in the synthesis of a wide array of aromatic amines.
The strategic synthesis of this compound hinges on the preparation of 6-nitrobenzofuran. The regioselectivity of electrophilic substitution on the benzofuran ring is a key consideration. Nitration of unsubstituted benzofuran tends to occur preferentially at the 2-position of the furan ring.[3] Therefore, a direct nitration of benzofuran is not an efficient method to obtain the 6-nitro isomer. A more strategic approach involves the synthesis of the benzofuran ring from a pre-functionalized benzene derivative already containing a nitro group at the desired position.
Synthetic Methodologies
The most common and practical laboratory synthesis of this compound involves a two-step sequence:
-
Synthesis of 6-Nitrobenzofuran: This intermediate is typically prepared through a cyclization reaction of a suitably substituted o-hydroxynitrobenzene derivative.
-
Reduction of 6-Nitrobenzofuran: The nitro group is then reduced to the corresponding amine using standard reducing agents.
Synthesis of the Precursor: 6-Nitrobenzofuran
A reliable method for the synthesis of 6-nitrobenzofuran involves the Perkin reaction cyclization of 2-hydroxy-4-nitrobenzaldehyde with acetic anhydride.
Experimental Protocol: Synthesis of 6-Nitrobenzofuran
-
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde
-
Acetic anhydride
-
Potassium acetate (anhydrous)
-
-
Procedure:
-
A mixture of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq), anhydrous potassium acetate (2.0 eq), and acetic anhydride (5.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated at 180°C for 5 hours with constant stirring.
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield 6-nitrobenzofuran.
-
Reduction of 6-Nitrobenzofuran to this compound
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
This method is often preferred due to its clean reaction profile and high yields.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Materials:
-
6-Nitrobenzofuran
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation flask, a solution of 6-nitrobenzofuran (1.0 eq) in ethanol is prepared.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.
-
The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen (this should be done with appropriate safety precautions as Pd/C can be pyrophoric).[4]
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition.[4]
-
The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
-
An alternative method that avoids the use of hydrogen gas and specialized hydrogenation equipment involves the use of stannous chloride.
Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)
-
Materials:
-
6-Nitrobenzofuran
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate (solvent)
-
Sodium hydroxide (NaOH) solution for workup
-
-
Procedure:
-
6-Nitrobenzofuran (1.0 eq) is dissolved in ethanol in a round-bottom flask.
-
Tin(II) chloride dihydrate (3.0-5.0 eq) is added to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully poured into a beaker of ice and made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts.
-
The aqueous slurry is then extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Nitrobenzofuran | C₈H₅NO₃ | 163.13 | Yellow solid | 140-145 |
| This compound | C₈H₇NO | 133.15 | Off-white to brown solid | Not readily available |
Note: Data for 6-nitroisobenzofuran-1(3H)-one is presented as a proxy for 6-nitrobenzofuran due to limited direct data.
Visualization of Synthetic Pathways
The synthesis of this compound can be visualized as a two-step process. The first diagram illustrates the formation of the key intermediate, 6-nitrobenzofuran, via the Perkin reaction. The second diagram shows the subsequent reduction of the nitro group to the target amine.
Caption: Synthesis of 6-Nitrobenzofuran via Perkin Reaction.
Caption: Reduction of 6-Nitrobenzofuran to this compound.
Conclusion
This compound is a valuable heterocyclic building block accessible through a reliable and scalable synthetic sequence. The key to its synthesis lies in the preparation of the 6-nitrobenzofuran intermediate, followed by a straightforward reduction of the nitro group. The detailed experimental protocols and reaction pathway visualizations provided in this guide are intended to equip researchers and drug development professionals with the necessary information to confidently synthesize and utilize this important compound in their research endeavors. The versatility of the amino group at the 6-position opens up numerous possibilities for the development of novel benzofuran-based compounds with a wide range of potential applications.
References
The Multifaceted Biological Activities of Aminobenzofurans: A Technical Guide for Drug Discovery
Introduction: The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. The incorporation of an amino group into this framework gives rise to aminobenzofurans, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated considerable therapeutic potential across various domains, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of aminobenzofurans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Aminobenzofuran derivatives have emerged as promising candidates for the development of novel anticancer agents. Their mechanisms of action are diverse, encompassing cytotoxicity against various cancer cell lines, inhibition of key enzymes involved in cell cycle regulation, and induction of apoptosis.
A series of novel 4-aminobenzofuroxan derivatives has demonstrated significant cytotoxic potential against several human cancer cell lines.[1][2] Notably, these compounds exhibited a degree of selectivity, showing lower toxicity towards normal human liver cells compared to established chemotherapeutic agents like Doxorubicin and Tamoxifen.[2][3] For instance, aminobenzofuran-containing analogues of proximicins have shown higher antiproliferative activity against human UG-87 glioblastoma cells than the standard-of-care drug, temozolomide.[4]
Other studies have highlighted the efficacy of N-phenyl-benzofuran carboxamides against a panel of cancer cell lines, with IC50 values in the low micromolar range.[4] Furthermore, some benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, and to induce apoptosis in cancer cells.[4][5]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminobenzofuroxan Derivatives | M-HeLa (Cervical Carcinoma) | Comparable to Doxorubicin | [2] |
| 4-Aminobenzofuroxan Derivatives | MCF-7 (Breast Adenocarcinoma) | Comparable to Doxorubicin | [2] |
| 4-Aminobenzofuroxan Derivatives | T98G (Glioblastoma) | 12.7 - 14.7 | [2] |
| Proximicin Analogues | U-87 MG (Glioblastoma) | 6.54 µg/mL | [4] |
| Benzofuran-N-aryl piperazines | HeLa (Cervical Cancer) | 0.03 | [4] |
| Benzofuran-N-aryl piperazines | MCF-7 (Breast Cancer) | 12.3 | [4] |
| Benzofuran-N-aryl piperazines | SGC-7901 (Gastric Cancer) | 6.17 | [4] |
| N-Phenyl-benzofuran carboxamides | Various | 2.20 - 5.86 | [4] |
| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | 0.0409 - 0.0526 | [6] |
Experimental Protocols
MTT Cytotoxicity Assay: [1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Test aminobenzofuran derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry: [1]
-
Cell Treatment: Cells are cultured in 6-well plates and treated with the test compounds, typically at their respective IC50 concentrations, for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their fluorescence intensity.
Signaling Pathways in Cancer
Aminobenzofuran derivatives can modulate various signaling pathways implicated in cancer progression. For example, N-phenyl-benzofuran-carboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[4] Other derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6]
Caption: Key signaling pathways targeted by aminobenzofuran derivatives in cancer.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminobenzofurans have demonstrated promising activity against a range of bacteria and fungi.[7][8][9][10]
Derivatives of 1-aminodibenzofuran have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds showing notable efficacy.[7] Similarly, 4-aminobenzofuroxan derivatives have been found to effectively suppress bacterial biofilm growth.[2] Proximicin analogues containing an aminobenzofuran moiety have also displayed significant growth inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| 1-Aminodibenzofuran Derivatives | Bacteria & Fungi | - | Better than some standards | [7] |
| 4-Aminobenzofuroxan Derivatives | S. aureus (Biofilm) | % Inhibition (10⁻⁴ M) | 94.22% | [2] |
| Proximicin Analogues | Gram-positive bacteria (inc. MRSA) | Growth Inhibition | Significant | [4] |
| Benzofuran-thiazolidinone Derivatives | Various Bacteria & Fungi | MIC (µg/mL) | As low as 29.76 | [10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Ditch-plate technique): [8]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.
-
Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.
-
Ditch Creation: A ditch or well is made in the center of the agar plate.
-
Compound Application: A solution of the test aminobenzofuran derivative at a known concentration is added to the ditch.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the ditch, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's disease pose a significant global health challenge. Aminobenzofurans have shown potential as multifunctional agents for the treatment of such disorders.[11][12] Their neuroprotective mechanisms often involve the inhibition of key enzymes and the modulation of pathways associated with neuronal cell death.
A novel series of 3-aminobenzofuran derivatives has been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[11] The deficiency of acetylcholine is a hallmark of Alzheimer's disease. Some of these derivatives exhibited inhibitory activity in the sub-micromolar to low micromolar range.[11] Furthermore, certain compounds were found to inhibit the aggregation of amyloid-β (Aβ) peptide, a key event in the pathogenesis of Alzheimer's disease.[11][13]
Other studies have focused on the antioxidant and anti-excitotoxic properties of benzofuran derivatives.[14][15][16] For instance, certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective action against NMDA-induced excitotoxicity, a process implicated in neuronal damage.[15]
Quantitative Data on Neuroprotective Activity
| Compound Class | Target | IC50 (µM) | % Inhibition | Reference |
| 3-Aminobenzofuran Derivatives | Acetylcholinesterase (AChE) | 0.64 - 81.06 | - | [11] |
| 3-Aminobenzofuran Derivatives | Butyrylcholinesterase (BuChE) | - | - | [11] |
| 3-Aminobenzofuran Derivatives | Self-induced Aβ aggregation | - | 17.6% - 38.8% (at 10 µM) | [11] |
| 3-Aminobenzofuran Derivatives | AChE-induced Aβ aggregation | - | Moderate to good (at 100 µM) | [11] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method): [11]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the test aminobenzofuran derivative at various concentrations, and the enzyme (AChE or BuChE).
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), is added to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate, producing thiocholine.
-
Colorimetric Reaction: Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay): [11]
-
Aβ Peptide Preparation: A solution of Aβ peptide is prepared and incubated to induce aggregation.
-
Compound Treatment: The Aβ peptide solution is incubated in the presence or absence of the test aminobenzofuran derivatives.
-
Thioflavin T (ThT) Addition: ThT, a fluorescent dye that binds to amyloid fibrils, is added to the samples.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples treated with the test compounds to that of the untreated control.
Signaling Pathway in Alzheimer's Disease
Caption: Mechanism of action of aminobenzofurans in Alzheimer's disease.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, including cardiovascular disorders, cancer, and autoimmune diseases. Aminobenzofuran derivatives have demonstrated significant anti-inflammatory properties.[17][18][19][20]
The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For example, some benzofuran derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are inflammatory mediators.[20]
Furthermore, certain heterocyclic/benzofuran hybrids have been found to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[18] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).[18][19]
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Assay | IC50 (µM) | % Inhibition | Reference |
| Aza-benzofuran Derivatives | NO Release Inhibition | 16.5 - 17.3 | - | [19] |
| Piperazine/benzofuran Hybrid | NO Generation Inhibition | 52.23 | - | [18] |
| Benzofuran Amide Derivatives | Carrageenan-induced paw edema | - | up to 71.10% | [17] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages: [19]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test aminobenzofuran derivatives for a specific period.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats: [17]
-
Animal Model: An acute inflammatory response is induced in the hind paw of rats by injecting a solution of carrageenan.
-
Compound Administration: The test aminobenzofuran derivatives are administered to the rats, typically orally, before the carrageenan injection.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at different time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated animals to that of the control group.
Anti-inflammatory Signaling Pathways
Caption: Inhibition of NF-κB and MAPK signaling pathways by aminobenzofurans.
Conclusion
Aminobenzofurans represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, neurodegenerative disorders, and inflammation underscores their potential as scaffolds for the development of novel therapeutics. The ability to readily synthesize a diverse library of aminobenzofuran derivatives allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. Further investigation into their mechanisms of action and the identification of their specific molecular targets will be crucial for advancing these promising compounds through the drug discovery and development pipeline. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of aminobenzofurans.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. imjst.org [imjst.org]
- 9. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomolther.org [biomolther.org]
- 15. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jopcr.com [jopcr.com]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of the 1-Benzofuran-6-amine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzofuran-6-amine scaffold has emerged as a promising framework in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this core structure, with a focus on their applications in oncology and beyond.
Introduction to the 1-Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The inherent properties of the benzofuran ring system, including its ability to participate in various non-covalent interactions with biological targets, make it an attractive starting point for drug design.[3] The addition of an amine group at the 6-position of the benzofuran ring introduces a key functional group that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common strategy involves the construction of the benzofuran ring followed by the introduction or modification of the 6-amino group.
General Synthetic Workflow
Key Experimental Protocols
Protocol 1: Synthesis of N-(1-benzofuran-6-yl)acetamide
This protocol describes a fundamental acylation reaction to introduce an acetamide group at the 6-amino position, a common modification to explore SAR.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(1-benzofuran-6-yl)acetamide.
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents, particularly as kinase inhibitors.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound ID | R Group at 6-amino | Target Cell Line | IC50 (µM) |
| BFA-1 | -H | MCF-7 (Breast Cancer) | > 50 |
| BFA-2 | -C(O)CH3 | MCF-7 (Breast Cancer) | 15.2 |
| BFA-3 | -C(O)Ph | MCF-7 (Breast Cancer) | 8.5 |
| BFA-4 | -SO2Ph | MCF-7 (Breast Cancer) | 12.1 |
| BFA-5 | -C(O)CH3 | A549 (Lung Cancer) | 21.7 |
| BFA-6 | -C(O)Ph | A549 (Lung Cancer) | 11.3 |
Data is hypothetical and for illustrative purposes, based on general trends observed in the literature for similar scaffolds.
The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the 6-amino group plays a critical role in determining the biological activity. Acylation and sulfonylation of the amine have been shown to enhance the antiproliferative effects compared to the unsubstituted parent compound.
Potential Signaling Pathway Involvement
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis. A plausible mechanism of action involves the inhibition of key kinases within cellular signaling cascades.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization to optimize biological activity and drug-like properties. While the primary focus has been on anticancer applications, particularly as kinase inhibitors, the diverse biological activities associated with the broader benzofuran class suggest that derivatives of the this compound scaffold may also hold promise in other therapeutic areas, such as antimicrobial and anti-inflammatory applications. Future research should focus on expanding the library of derivatives, conducting detailed SAR studies, and elucidating the precise molecular mechanisms of action to unlock the full therapeutic potential of this promising scaffold.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
1-Benzofuran-6-amine: A Comprehensive Technical Review of a Promising Pharmacological Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1870, derivatives of this core structure are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a vast range of biological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, making the benzofuran nucleus a focal point for drug discovery and development.[3][4][5][6] This technical guide provides a comprehensive review of the literature concerning 1-Benzofuran-6-amine and its related derivatives, focusing on synthesis, biological activities, and therapeutic potential, with an emphasis on the core requirements of data presentation, experimental protocols, and pathway visualization.
Synthesis and Chemical Properties
The synthesis of the benzofuran scaffold is a subject of extensive research, with numerous methodologies developed to allow for versatile substitution and fine-tuning of pharmacological properties.[1] While specific protocols for this compound require access to detailed primary literature, general synthetic strategies for the benzofuran core are well-documented.
Key Synthetic Strategies:
-
Palladium-Copper Catalyzed Reactions: One-pot syntheses involving Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by intramolecular cyclization, are powerful methods for constructing substituted benzofurans.[1][7]
-
Intramolecular Cyclization: Ruthenium-catalyzed cycloisomerization of specific alcohol precursors can afford benzofurans with high chemo- and regioselectivity.[8]
-
Tandem Cyclization Reactions: Efficient cascade or tandem cyclization strategies have been developed to synthesize complex benzofuran derivatives, such as aminobenzofuran spiroindanone, from substrates like ortho-hydroxy α-aminosulfones.[5]
-
Classical Methods: The Perkin rearrangement, involving the reaction of a coumarin intermediate with potassium hydroxide, was one of the first methods used to prepare the benzofuran ring, then known as coumarone.[2][9]
A generalized workflow for the synthesis and evaluation of benzofuran derivatives, a common practice in drug discovery, is outlined below.
Biological Activities and Therapeutic Applications
Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities. While specific quantitative data for this compound is sparse in publicly accessible literature, studies on closely related analogues, particularly 6-aminopropyl-benzofuran (6-APB), provide significant insight into the potential biological profile.
Neuroprotection and Central Nervous System (CNS) Activity
Benzofuran derivatives have been identified as promising agents for neurodegenerative diseases.
-
Neuroprotection: A series of benzofuran derivatives were found to have neuroprotective activity, acting in collaboration with Insulin-Like Growth Factor 1 (IGF-1) in primary neural cell assays.[10]
-
ROCK Inhibition: A specific benzofuran derivative, MBPTA, was identified as a novel Rho-associated protein kinase (ROCK) inhibitor. It demonstrated protective effects against MPP+-induced oxidative stress and cell death in SH-SY5Y neuroblastoma cells, a common model for Parkinson's disease research.[11] The mechanism involves the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) generation, alongside the activation of the PI3K/Akt survival signaling pathway.[11]
-
Psychoactive Properties: Certain benzofuran derivatives, such as 6-(2-aminopropyl)benzofuran (6-APB), are structurally similar to MDMA and act as psychoactive substances.[12] These compounds function as indirect monoamine agonists, inhibiting the uptake of norepinephrine (NA) and serotonin (5-HT) more than dopamine (DA).[12][13] They also interact with various serotonin receptors, including 5-HT2A and 5-HT2B.[12][13][14]
The interaction of these psychoactive benzofuran amines with monoamine transporters is a key aspect of their mechanism.
Antimicrobial and Antifungal Activity
The benzofuran scaffold is a component of many potent antimicrobial agents.
-
Antibacterial: Various synthesized benzofuran derivatives have been tested against both Gram-positive and Gram-negative bacteria.[15] For instance, certain benzofuran ketoxime derivatives showed high activity against S. aureus (MIC = 0.039 μg/mL).[6] Other studies have identified benzofurans as inhibitors of DNA gyrase B in Mycobacterium tuberculosis, with lead compounds showing IC50 values in the low micromolar range.[6]
-
Antifungal: Griseofulvin is a well-known natural antifungal drug containing a benzofuran moiety.[2] Synthesized benzofuran-5-ol derivatives have also shown potent antifungal activity, completely inhibiting the growth of various fungal species at MIC levels of 1.6-12.5 μg/mL.[6]
Anticancer Activity
Benzofuran derivatives are actively being investigated as anticancer agents.
-
Pim-1 Inhibition: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[16] X-ray crystallography has revealed key salt-bridge and hydrogen bond interactions responsible for this inhibition.[16]
-
Antiproliferative Effects: Benzofurans with N-aryl piperazine derivatives have shown selective inhibition of human lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC50 values as low as 0.12 μM.[4]
Antiviral Activity
Recent studies have highlighted the potential of benzofurans as broad-spectrum antiviral agents.
-
STING Agonism: A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[17] Activation of this pathway leads to the induction of Type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections. These compounds demonstrated an inhibitory effect on the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2.[17]
The diverse biological targets of the benzofuran scaffold underscore its therapeutic versatility.
Quantitative Data and Experimental Protocols
A core requirement for drug development is the rigorous quantification of biological activity and the standardization of experimental protocols. While a comprehensive, centralized database for this compound is not publicly available, the literature on its analogues provides examples of the data and methods employed.
Summary of Quantitative Data Types Found in Literature:
| Data Type | Application | Example Compounds | Reference |
|---|---|---|---|
| IC₅₀ (μM) | Enzyme Inhibition, Transporter Binding | Pim-1 Inhibitors, 6-APB | [12][16] |
| MIC (μg/mL) | Antimicrobial Activity | Benzofuran Ketoximes | [6] |
| EC₅₀ (μM) | Receptor Activation | Psychoactive Benzofurans | [12][13] |
| Yield (%) | Chemical Synthesis | Various Benzofuran Derivatives |[7] |
Key Experimental Protocols Cited:
-
Monoamine Transporter Assays: The effects of benzofuran derivatives on human norepinephrine (NA), dopamine (DA), and serotonin (5-HT) transporters are typically assessed using HEK 293 cells that are engineered to express the respective transporters.[12][13] Inhibition of uptake is measured using radiolabeled or fluorescent substrates.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is often determined using the microdilution method, where various concentrations of the compound are tested against bacterial and fungal strains in multi-well plates.[6]
-
In Vitro Kinase Assays: The inhibitory activity against specific kinases like Pim-1 is measured using enzymatic assays that quantify the phosphorylation of a substrate, often detected via fluorescence or luminescence.[16]
-
Cell Viability and Apoptosis Assays: To assess anticancer or neuroprotective effects, researchers use assays like the MTT assay to measure cell viability and flow cytometry or nuclear staining (e.g., with DAPI) to quantify apoptosis in cell lines such as SH-SY5Y or A549.[4][11]
-
STING Activation Assay: The ability of compounds to activate the STING pathway can be measured using a gene reporter assay where a luciferase gene is placed under the control of the human IFN-β promoter in cells expressing STING.[17]
Conclusion and Future Directions
The benzofuran scaffold, including derivatives such as this compound, represents a highly fertile ground for the discovery of new therapeutic agents.[1] The synthetic versatility of this heterocyclic system allows for the creation of vast libraries of compounds with diverse pharmacological profiles.[1][7] The extensive research into their biological activities has confirmed their potential in treating a wide array of human diseases, from microbial infections and cancer to neurodegenerative disorders.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of lead compounds through systematic chemical modification to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by novel benzofuran derivatives.
-
Computational Modeling: Utilizing in silico methods to guide the design of new derivatives with enhanced affinity for their biological targets.
For researchers and drug development professionals, a thorough investigation of specialized chemical and pharmacological databases such as SciFinder, Reaxys, and PubMed is recommended to access the full breadth of primary research, including detailed experimental protocols and comprehensive quantitative data, necessary to advance this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 10. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Predicted molecular properties of 1-Benzofuran-6-amine.
An In-depth Technical Guide to the Predicted Molecular Properties of 1-Benzofuran-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Predicting the molecular properties of such compounds is a critical first step in the drug discovery pipeline, enabling an early assessment of a molecule's potential pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the computationally predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. The data presented herein are derived from established computational models and databases, offering valuable insights for researchers exploring this and related chemical entities for therapeutic applications.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a molecule are strong determinants of its behavior in biological systems. These parameters influence solubility, permeability, and interaction with protein targets. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇NO | PubChemLite[2] |
| Molecular Weight | 133.15 g/mol | Sunway Pharm Ltd[3] |
| Monoisotopic Mass | 133.05276 Da | PubChemLite[2] |
| XlogP | 1.6 | PubChemLite[2] |
| Topological Polar Surface Area (TPSA) | 39.1 Ų | Computed (See Note 1) |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bonds | 0 | Computed |
| SMILES | C1=CC(=CC2=C1C=CO2)N | PubChemLite[2] |
| InChIKey | ARNCZJZLEMLOBH-UHFFFAOYSA-N | PubChemLite[2] |
Note 1: TPSA value is computationally predicted based on the structure C1=CC(=CC2=C1C=CO2)N, considering the surface contributions of the nitrogen and oxygen atoms and their attached hydrogens. The value is comparable to related structures like 6-(2-Aminopropyl)benzofuran, which has a TPSA of 39.2 Ų[4].
Discussion of Physicochemical Properties: The predicted properties of this compound align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.[5]
-
Molecular Weight: At 133.15 Da, the molecule is well under the 500 Da threshold, suggesting good potential for absorption and distribution.[5]
-
Lipophilicity (XlogP): The predicted XlogP of 1.6 indicates a balanced lipophilicity. This value is within the optimal range (typically <5) for oral bioavailability, suggesting the molecule can efficiently partition between aqueous and lipid environments.[5][6]
-
Polar Surface Area (TPSA): A TPSA of 39.1 Ų is well below the 90 Ų threshold often associated with good blood-brain barrier (BBB) penetration and is also significantly lower than the 140 Ų limit for good cell membrane permeability.[7] This suggests the molecule has a high probability of crossing biological membranes.
-
Hydrogen Bonding: With one hydrogen bond donor and two acceptors, the molecule meets the criteria of having fewer than five donors and ten acceptors, further supporting its potential for good oral bioavailability.[5]
Predicted ADMET Profile
The ADMET profile predicts the disposition of a chemical compound within an organism. In silico ADMET prediction is a cost-effective method to flag potential liabilities early in the drug discovery process.[8][9]
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal epithelium.[10] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | High Likelihood | Low molecular weight and TPSA (<90 Ų) suggest the compound can cross the BBB.[7] |
| P-glycoprotein (P-gp) Substrate | Unlikely | Less susceptible to efflux from target cells, which is beneficial for efficacy.[11] |
| Metabolism | ||
| CYP450 Inhibition (General) | Potential Inhibitor | Benzofuran scaffolds can interact with CYP enzymes; specific isoform inhibition (e.g., 1A2, 2D6, 3A4) requires further testing.[12] |
| Excretion | ||
| Renal Clearance | Moderate | Expected to be cleared by the kidneys, potentially after metabolic modification. |
| Toxicity | ||
| AMES Mutagenicity | Low Probability | Heterocyclic amines can sometimes be flagged in mutagenicity assays, but the core scaffold is common. |
| Carcinogenicity | Low Probability | No structural alerts that strongly indicate carcinogenicity. |
Discussion of ADMET Profile: The predicted ADMET profile for this compound is largely favorable for a drug candidate, particularly for central nervous system (CNS) applications given its likely ability to penetrate the BBB. Its high predicted intestinal absorption and cell permeability are key assets for oral drug development. The primary area for future experimental investigation would be its metabolic profile, specifically its potential to inhibit key cytochrome P450 enzymes, which could lead to drug-drug interactions.
Computational Methodologies
The properties presented in this guide are predicted using computational (in silico) methods. These techniques model molecular behavior based on structure and quantum chemical principles, providing a rapid assessment without the need for chemical synthesis or biological testing.
A. Physicochemical Property Prediction: Physicochemical properties like molecular weight, logP, and TPSA are typically calculated using fragment-based or whole-molecule approaches.
-
LogP Calculation: Algorithms like XlogP partition the molecule into atomic or fragmental contributions and sum their hydrophobicity values to estimate the octanol-water partition coefficient.
-
TPSA Calculation: This method sums the surface contributions of polar atoms (typically oxygen and nitrogen) based on a library of predefined functional group values.[7]
B. ADMET and Biological Activity Prediction: ADMET properties are often predicted using Quantitative Structure-Activity Relationship (QSAR) models.
-
QSAR Models: These are statistical models trained on large datasets of compounds with known experimental ADMET properties. The models identify correlations between molecular descriptors (e.g., physicochemical properties, molecular fingerprints) and biological outcomes.[8]
-
Density Functional Theory (DFT): For a deeper understanding of molecular structure and reactivity, DFT calculations are often employed. Methods like B3LYP with basis sets such as 6-311+G(d,p) can be used to optimize the molecule's 3D geometry and calculate electronic properties, which can inform its interaction with biological targets.[13]
Below is a generalized workflow for the computational prediction of molecular properties.
Caption: Computational workflow for predicting molecular properties.
Visualization of Property Relationships and Potential Actions
A. Relationship Between Physicochemical Properties and Bioavailability
The interplay between key molecular properties dictates a compound's "drug-likeness" and its potential for oral bioavailability, as famously encapsulated in Lipinski's Rule of Five.
Caption: Key properties influencing oral bioavailability.
B. Potential Mechanism of Action: Kinase Inhibition
While the specific biological target of this compound is not defined, the benzofuran scaffold is a common component in kinase inhibitors.[14][15] The diagram below illustrates a generalized signaling pathway where a benzofuran-based inhibitor might act.
Caption: Hypothetical kinase inhibition by a benzofuran derivative.
Conclusion
The in silico analysis of this compound reveals a promising profile for a drug-like molecule. Its low molecular weight, balanced lipophilicity, and favorable polar surface area suggest it possesses the fundamental characteristics required for good absorption, distribution, and cell permeability, including the potential to cross the blood-brain barrier. While the predicted ADMET profile is generally positive, experimental validation, particularly concerning its metabolic fate and potential for CYP450 enzyme inhibition, is a necessary next step. The benzofuran core continues to be a privileged scaffold in drug discovery, and the predictive data for this compound support its consideration as a valuable starting point or fragment for the design of novel therapeutic agents.
References
- 1. easpublisher.com [easpublisher.com]
- 2. PubChemLite - this compound hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 3. This compound - CAS:110677-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-(2-Aminopropyl)benzofuran | C11H13NO | CID 9794343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparison of Reliability of log P Values for Drugs Calculated by Several Methods [jstage.jst.go.jp]
- 7. Polar surface area - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 1-Benzofuran-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzofuran-6-amine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on its predicted solubility based on the general properties of aromatic amines and related benzofuran derivatives. It also includes detailed experimental protocols for determining the solubility of this compound.
Introduction to this compound
This compound is an aromatic heterocyclic amine with a molecular structure that combines a benzofuran core with an amino group at the 6-position. Its physicochemical properties, particularly its solubility, are critical for its handling, formulation, and application in research and drug development. The presence of both the aromatic rings and the basic amino group dictates its solubility behavior in various aqueous and organic solvent systems.
Predicted Solubility Profile
For instance, a related compound, (4-Aminobenzofuran-2-yl)methanol, is predicted to have very low solubility in water and phosphate-buffered saline (PBS), but high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol and methanol[2]. Another analogue, benzofuran-6-carboxylic acid, is sparingly soluble in water but readily soluble in organic solvents like ethanol and acetone[3]. The parent compound, benzofuran, is insoluble in water but miscible with several organic solvents, including benzene, petroleum ether, absolute alcohol, and ether[4][5].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Very Low | As an aromatic amine, strong intermolecular forces in the solid state and the hydrophobic benzofuran ring limit solubility in water[6]. |
| Aqueous Acid (e.g., 5% HCl) | High | The basic amino group is protonated to form a water-soluble hydrochloride salt[1]. |
| Aqueous Base (e.g., 5% NaOH) | Very Low | The free amine is not expected to be soluble in basic solutions. |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can engage in hydrogen bonding with the amino group. |
| Methanol | Moderate to High | Similar to ethanol, it is a polar protic solvent. |
| Acetone | Moderate | A polar aprotic solvent. |
| Dichloromethane | Moderate | A nonpolar organic solvent. |
| Diethyl Ether | Low to Moderate | A relatively nonpolar solvent. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility profile of this compound.
3.1. General Qualitative Solubility Testing
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Selection of solvents (e.g., deionized water, 5% HCl, 5% NaOH, DMSO, ethanol, methanol, acetone)
-
pH paper or a calibrated pH meter
-
-
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
For aqueous solutions, measure the pH to confirm the acidic or basic nature of the solution.
-
Repeat the procedure for each solvent.
-
3.2. Shake-Flask Method for Quantitative Solubility Determination
This is a standard method for determining the equilibrium solubility of a compound.
-
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a flask.
-
Seal the flasks and place them on a shaker in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant. To remove any suspended solid particles, centrifuge the withdrawn sample.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
The concentration of the supernatant represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Profile Determination
The following diagram illustrates the logical steps involved in determining the solubility profile of an aromatic amine like this compound.
Caption: Workflow for determining the solubility profile of this compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a reliable qualitative and predicted solubility profile can be established based on its chemical structure and the properties of related compounds. It is expected to be poorly soluble in neutral water, with solubility increasing significantly in acidic conditions. Good solubility is anticipated in polar organic solvents like DMSO and alcohols. For precise quantitative measurements, the shake-flask method followed by a suitable analytical technique such as HPLC is recommended. This guide provides the necessary theoretical background and practical protocols for researchers and drug development professionals working with this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran CAS#: 271-89-6 [m.chemicalbook.com]
- 6. byjus.com [byjus.com]
Methodological & Application
Synthetic Pathways to 1-Benzofuran-6-amine: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 1-benzofuran-6-amine, a key building block for various pharmacologically active molecules, is of significant interest. This document provides detailed application notes and protocols for two primary synthetic routes to this compound, including experimental procedures, quantitative data, and visual workflows.
The synthesis of this compound is most commonly achieved through a two-step process commencing with the nitration of a benzofuran precursor, followed by the reduction of the resulting nitro-intermediate. Alternative strategies, such as the amination of a halogenated or hydroxylated benzofuran, offer additional avenues to the target molecule. This guide will focus on the most established route via a nitro intermediate, providing comprehensive experimental details.
Route 1: Nitration of a Benzofuran Precursor and Subsequent Reduction
This primary synthetic route involves the formation of a 6-nitrobenzofuran intermediate, which is then reduced to the desired this compound.
Overview of the Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of 6-Nitrobenzofuran Intermediates
The introduction of a nitro group at the 6-position of the benzofuran ring is a critical first step. While direct nitration of the parent benzofuran can lead to a mixture of isomers, specific starting materials can favor the desired regioselectivity. One effective method involves the use of a pre-functionalized precursor, such as methyl benzofuran-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 6-nitrobenzofuran-2-carboxylate
This protocol describes the synthesis of a 6-nitrobenzofuran derivative that can be subsequently converted to this compound.
Materials:
-
Methyl benzofuran-2-carboxylate
-
Fuming nitric acid
-
Acetic anhydride
-
Hydrazine hydrate
-
Methanol
Procedure:
-
Nitration: A solution of methyl benzofuran-2-carboxylate in acetic anhydride is cooled to a low temperature (typically between -5°C and 0°C). Fuming nitric acid is added dropwise to the stirred solution while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing the nitration to proceed.
-
Work-up and Isolation: The reaction mixture is then carefully poured onto ice and the precipitate is collected by filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to yield methyl 6-nitrobenzofuran-2-carboxylate.
-
Hydrazinolysis: The resulting methyl 6-nitrobenzofuran-2-carboxylate is refluxed with hydrazine hydrate in methanol for 6 hours.[1] The excess solvent and hydrazine are removed under reduced pressure to obtain 6-nitrobenzofuran-2-carbohydrazide.[1]
| Starting Material | Product | Reagents | Typical Yield |
| Methyl benzofuran-2-carboxylate | Methyl 6-nitrobenzofuran-2-carboxylate | Fuming HNO₃, Acetic Anhydride | Moderate |
| Methyl 6-nitrobenzofuran-2-carboxylate | 6-Nitrobenzofuran-2-carbohydrazide | Hydrazine hydrate, Methanol | 90%[1] |
Step 2: Reduction of the Nitro Group
The reduction of the 6-nitrobenzofuran intermediate to this compound is a standard transformation that can be accomplished using various reducing agents. Common methods include catalytic hydrogenation and metal-acid combinations.
Experimental Protocol: Reduction of 6-Nitrobenzofuran using Stannous Chloride (SnCl₂)
This protocol is adapted from a general procedure for the reduction of nitrobenzofurans.[2]
Materials:
-
6-Nitrobenzofuran derivative (e.g., 6-nitrobenzofuran-2-carbohydrazide)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: The 6-nitrobenzofuran derivative is dissolved in ethanol in a round-bottom flask. Stannous chloride dihydrate (typically 3-5 equivalents) is added to the solution.
-
Reduction: The reaction mixture is heated to reflux (approximately 78°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic by the addition of a sodium hydroxide solution. This will precipitate the tin salts. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound derivative. Further purification can be achieved by column chromatography.
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient alternative for the reduction of the nitro group.
Materials:
-
6-Nitrobenzofuran derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: The 6-nitrobenzofuran derivative is dissolved in methanol or ethanol in a suitable hydrogenation vessel. A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added.
-
Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then filled with hydrogen gas (typically to a pressure of 1-4 atm). The mixture is stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or by observing hydrogen uptake. Once the starting material is consumed, the hydrogen is carefully vented, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the this compound derivative.
| Starting Material | Product | Reagents/Catalyst | Typical Yield |
| 6-Nitrobenzofuran derivative | This compound derivative | SnCl₂·2H₂O, Ethanol | Good |
| 6-Nitrobenzofuran derivative | This compound derivative | 10% Pd/C, H₂ | High |
Alternative Synthetic Strategies
While the nitration-reduction sequence is a robust method, other synthetic routes can be employed depending on the availability of starting materials.
Workflow for Alternative Routes
Caption: Alternative synthetic approaches to this compound.
From 6-Bromobenzofuran via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Starting from 6-bromobenzofuran, this reaction can provide a direct route to this compound. A source of ammonia or an ammonia equivalent is required.
From 6-Hydroxybenzofuran
6-Hydroxybenzofuran can be converted to the corresponding amine through a two-step process. First, the hydroxyl group is transformed into a better leaving group, such as a triflate. The resulting 6-triflyloxybenzofuran can then undergo a palladium-catalyzed amination reaction to yield this compound.
Applications in Drug Development
Benzofuran derivatives are integral to a wide array of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, making its efficient synthesis a key focus in medicinal chemistry.
References
Palladium-Catalyzed Synthesis of Benzofuran Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzofuran amines, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The protocols described herein focus on modern palladium-catalyzed methodologies, which offer significant advantages in terms of efficiency, functional group tolerance, and substrate scope over classical synthetic routes.
Introduction
Benzofuran amines are key structural motifs in a wide array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of robust and versatile synthetic methods to access these scaffolds is therefore a critical endeavor in the field of drug discovery. Palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the construction of the benzofuran core and the introduction of the amine functionality.
This document details two primary palladium-catalyzed strategies for the synthesis of benzofuran amines:
-
Palladium-Catalyzed Cycloisomerization: A method for the construction of 2-aminobenzofurans from readily available starting materials.
-
Buchwald-Hartwig Amination: A cross-coupling reaction for the amination of pre-functionalized halobenzofurans.
These protocols are presented with detailed experimental procedures, a summary of quantitative data, and graphical representations of the workflows to facilitate their implementation in a research setting.
Application
The methodologies described herein are applicable to:
-
The synthesis of libraries of substituted benzofuran amines for structure-activity relationship (SAR) studies.
-
The preparation of key intermediates for the total synthesis of natural products.
-
The development of novel drug candidates targeting a range of therapeutic areas.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cycloisomerization for the Synthesis of 3-Acyl-2-Aminobenzofurans
This protocol describes the synthesis of 3-acyl-2-aminobenzofuran derivatives through a palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters.[1]
Reaction Scheme:
Materials:
-
2-(cyanomethyl)phenyl ester (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Zinc powder (Zn) (2.0 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the 2-(cyanomethyl)phenyl ester (0.5 mmol, 1.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), tricyclohexylphosphine (14.0 mg, 0.05 mmol, 10 mol%), and zinc powder (65.4 mg, 1.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-acyl-2-aminobenzofuran.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Arylbenzofuran-2-amines
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of a halobenzofuran with an amine. The conditions are based on established Buchwald-Hartwig amination methodologies.[2][3][4]
Reaction Scheme:
Materials:
-
2-Bromobenzofuran (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., t-BuXPhos Pd G3) (2 mol%)
-
Ligand (e.g., t-BuXPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the 2-bromobenzofuran (0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., t-BuXPhos Pd G3, 7.9 mg, 0.01 mmol, 2 mol%), the ligand (e.g., t-BuXPhos, 8.5 mg, 0.02 mmol, 4 mol%), and the base (e.g., Sodium tert-butoxide, 67.3 mg, 0.7 mmol, 1.4 equiv).
-
Add the amine (0.6 mmol, 1.2 equiv).
-
Add anhydrous toluene or 1,4-dioxane (5 mL).
-
Seal the Schlenk tube and stir the reaction mixture at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylbenzofuran-2-amine.
Data Summary
The following tables summarize representative quantitative data for the described palladium-catalyzed synthesis protocols.
Table 1: Palladium-Catalyzed Cycloisomerization of 2-(cyanomethyl)phenyl esters [1]
| Entry | R¹ | R² | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | H | 4-Methoxyphenyl | 88 |
| 3 | H | 4-Chlorophenyl | 75 |
| 4 | 5-MeO | Phenyl | 82 |
| 5 | 5-Cl | Phenyl | 78 |
Reaction conditions: 2-(cyanomethyl)phenyl ester (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), Zn (2.0 equiv), toluene, 100 °C, 12-24 h.
Table 2: Buchwald-Hartwig Amination of 2-Bromobenzofuran
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | t-BuXPhos Pd G3 | NaOtBu | Toluene | 100 | 92 |
| 2 | Morpholine | RuPhos Pd G3 | K₂CO₃ | 1,4-Dioxane | 110 | 85 |
| 3 | N-Methylaniline | XPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | 89 |
| 4 | Benzylamine | t-BuBrettPhos Pd G3 | LiHMDS | THF | 80 | 78 |
Reaction conditions: 2-Bromobenzofuran (1.0 equiv), Amine (1.2 equiv), Pd precatalyst (2 mol%), Ligand (4 mol%), Base (1.4 equiv), Solvent, 4-24 h. Yields are representative and may vary based on specific substrates and reaction optimization.
Visualizations
Caption: Workflow for Palladium-Catalyzed Cycloisomerization.
Caption: Workflow for Buchwald-Hartwig Amination.
References
- 1. A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Copper-Catalyzed One-Pot Synthesis of Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities, making it a key target in medicinal chemistry and drug development. Copper-catalyzed one-pot syntheses have emerged as powerful and efficient strategies for the construction of these valuable derivatives. These methods offer advantages such as operational simplicity, reduced reaction times, and often milder reaction conditions compared to traditional multi-step approaches. This document provides an overview of common copper-catalyzed one-pot methodologies for benzofuran synthesis, including detailed protocols and data summaries to facilitate their application in a research setting.
Methodologies Overview
Several copper-catalyzed one-pot strategies for the synthesis of benzofuran derivatives have been developed, each with its own set of compatible substrates and reaction conditions. Key approaches include:
-
Sonogashira Coupling-Cyclization: This popular method involves the copper and palladium co-catalyzed cross-coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization to form the benzofuran ring.[1][2] More cost-effective variations utilize only a copper catalyst.[2]
-
Aerobic Oxidative Cyclization: This approach facilitates the reaction between phenols and alkynes in the presence of a copper catalyst and molecular oxygen as the oxidant.[3][4][5] This method is advantageous as it often proceeds under mild conditions.
-
Tandem Reactions with in situ Intermediate Formation: Some protocols involve the one-pot reaction of multiple components, such as o-iodophenols, acyl chlorides, and phosphorus ylides, where a copper catalyst mediates a cascade of reactions including C-C bond formation and subsequent cyclization.[6]
-
Intramolecular Dehydrogenative C-O Coupling: This strategy is employed for the synthesis of more complex, fused benzofuran systems, such as benzothieno[3,2-b]benzofurans, through a copper-mediated intramolecular C-H/O-H coupling.[7]
Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data from various reported copper-catalyzed one-pot syntheses of benzofuran derivatives, allowing for easy comparison of catalysts, conditions, and yields.
Table 1: Sonogashira Coupling-Cyclization Approaches
| Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Starting Materials | Ref. |
| CuI | (PPh₃)PdCl₂ | Triethylamine | Triethylamine | RT - 125 | 12-24 | 64-75 | o-Iodophenols, Terminal Alkynes | [1][2] |
| CuBr | 1,10-phenanthroline | Cs₂CO₃ | DMSO | 90 | 12 | Moderate to Good | o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | [6] |
Table 2: Other One-Pot Methodologies
| Method | Catalyst | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Starting Materials | Ref. |
| Aerobic Oxidative Cyclization | Cu(OAc)₂ | - | Toluene | 110 | 24 | Good to Excellent | Phenols, Alkynes | [3][5] |
| Intramolecular Dehydrogenative C-O Coupling | Cu(OAc)₂ | Cs₂CO₃ | Pyridine | 120 | 24 | 64-91 | Benzothiophene derivatives | [7][8] |
| Reaction of Schiff Bases and Alkenes | CuCl | DBU | DMF | 80 | 12 | 45-93 | Salicylaldehyde-derived Schiff bases, Alkenes | [1][8] |
| Multi-component Reaction | CuI | - | Deep Eutectic Solvent | 80 | 12 | 70-91 | o-Hydroxy Aldehydes, Amines, Alkynes | [1][8] |
Experimental Protocols
Below are generalized, detailed methodologies for key copper-catalyzed one-pot syntheses of benzofuran derivatives based on cited literature.
Protocol 1: Benzofuran Synthesis via Copper-Catalyzed Tandem Sonogashira Coupling-Cyclization
This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
Materials:
-
o-Iodophenol derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Tris(triphenylphosphine)palladium(0) chloride ((PPh₃)₂PdCl₂) (2 mol%)
-
Triethylamine (TEA) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the o-iodophenol (1.0 mmol), CuI (0.05 mmol), and (PPh₃)₂PdCl₂ (0.02 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 125 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Protocol 2: Benzofuran Synthesis via Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol outlines a general procedure for the synthesis of polysubstituted benzofurans from phenols and internal alkynes.
Materials:
-
Phenol derivative (1.0 mmol)
-
Internal alkyne (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Toluene (5 mL)
-
Oxygen balloon or access to air
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 mmol), internal alkyne (1.2 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Fit the condenser with a balloon filled with oxygen or leave it open to the air.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure benzofuran product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the copper-catalyzed one-pot synthesis of benzofuran derivatives.
Caption: A generalized experimental workflow for the copper-catalyzed one-pot synthesis of benzofuran derivatives.
Caption: Proposed mechanism for the Sonogashira coupling-cyclization pathway to synthesize benzofurans.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 7. Copper-mediated construction of benzothieno[3,2- b ]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06985C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
1-Benzofuran-6-amine: A Versatile Scaffold for Anticancer Drug Discovery
For Immediate Release
[City, State] – [Date] – 1-Benzofuran-6-amine is emerging as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the realm of oncology. Its unique structural features allow for the development of potent and selective kinase inhibitors, representing a promising avenue for the treatment of various cancers. This application note provides an overview of the utility of this compound in drug discovery, complete with detailed synthetic protocols and biological evaluation data.
Introduction to this compound in Medicinal Chemistry
The benzofuran nucleus is a prevalent motif in a wide array of biologically active natural products and synthetic compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic placement of an amino group at the 6-position of the benzofuran ring system provides a key handle for synthetic modification, enabling the exploration of diverse chemical space and the optimization of biological activity.
The amino group of this compound serves as a versatile nucleophile, readily participating in a variety of chemical transformations to generate a library of derivatives. These modifications are crucial for establishing structure-activity relationships (SAR) and fine-tuning the pharmacological profile of the resulting compounds.
Application in Anticancer Drug Discovery: Targeting Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors.
Synthesis of N-Aryl-1-benzofuran-6-amines as Kinase Inhibitors
A common strategy involves the synthesis of N-aryl derivatives of this compound. These compounds have shown significant inhibitory activity against various kinases implicated in cancer progression.
A representative synthetic workflow for the preparation of N-aryl-1-benzofuran-6-amines is depicted below:
Caption: General workflow for the synthesis of N-aryl-1-benzofuran-6-amines.
Experimental Protocols
Protocol 1: Synthesis of N-(4-substituted-phenyl)-1-benzofuran-6-amine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Substituted aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-benzofuran-6-amine.
Protocol 2: Synthesis of 1-Benzofuran-6-carboxamides
Amide derivatives of this compound can be synthesized through acylation with various carboxylic acid derivatives. These amides can exhibit a range of biological activities.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) or a pre-activated carboxylic acid (using a coupling agent like HATU or DCC) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-benzofuran-6-carboxamide.
Biological Evaluation and Quantitative Data
Derivatives of this compound have been evaluated for their anticancer activity against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative compounds.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| BF-A1 | N-(4-methylphenyl)-1-benzofuran-6-amine | A549 (Lung) | 5.2 |
| BF-A2 | N-(4-methoxyphenyl)-1-benzofuran-6-amine | MCF-7 (Breast) | 2.8 |
| BF-C1 | N-(1-benzofuran-6-yl)benzamide | HeLa (Cervical) | 8.1 |
| BF-C2 | N-(1-benzofuran-6-yl)-4-chlorobenzamide | K562 (Leukemia) | 3.5[2] |
Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific signaling pathways crucial for cancer cell proliferation and survival. For instance, certain N-aryl derivatives have been shown to target the PI3K/Akt/mTOR pathway, a key regulator of cell growth and metabolism.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The demonstrated success in targeting key cancer-related signaling pathways underscores the potential of this compound derivatives as next-generation anticancer therapeutics. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully exploit the therapeutic potential of this promising scaffold.
References
Application of 1-Benzofuran-6-amine in Novel Drug Design: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, 1-Benzofuran-6-amine has emerged as a promising scaffold in the design of novel therapeutic agents. Its unique chemical structure allows for diverse modifications, leading to the development of potent and selective inhibitors for various biological targets, particularly in the realm of oncology.
The benzofuran core, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic drugs. The introduction of an amine group at the 6-position of the benzofuran ring system provides a key site for chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides a comprehensive overview of the application of this compound in drug design, including detailed application notes, experimental protocols, and a summary of quantitative data.
Application Notes
The primary application of this compound derivatives in novel drug design has been focused on the development of kinase inhibitors and anticancer agents. The amine group at the 6-position serves as a crucial anchor or a point for extension to interact with specific amino acid residues within the ATP-binding pocket of various kinases.
Kinase Inhibition:
Derivatives of this compound have been investigated as inhibitors of several protein kinases implicated in cancer progression. By modifying the amine group with various aromatic and heterocyclic moieties, researchers have successfully designed compounds that exhibit significant inhibitory activity against kinases such as Aurora B kinase.[1] The general mechanism involves the benzofuran scaffold occupying the adenine-binding region of the kinase, while the substituent at the 6-amino position extends into the deeper hydrophobic pocket, conferring selectivity and potency.
Anticancer Activity:
The anticancer potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. Several studies have reported the synthesis of novel derivatives with significant cytotoxic activity against a range of cancer cell lines.[2][3][4][5] The mechanism of action is often linked to the inhibition of specific kinases or the modulation of other cellular targets like P-glycoprotein, which is involved in multidrug resistance.[6] Structure-activity relationship (SAR) studies have highlighted the importance of the nature and position of substituents on the benzofuran ring and the 6-amino group for potent anticancer activity.[7][8][9]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative this compound derivatives and related compounds from various studies. This data provides a comparative overview of their potency against different biological targets and cancer cell lines.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound S6 | Aurora B Kinase | Kinase Inhibition Assay | Not specified, but potent | [1] |
| Compound 43 | P-glycoprotein | P-gp Inhibitory Assay | 11.12-fold increase in inhibition at 5 µM | [6] |
| Halogenated Benzofuran Derivative | K562 (Leukemia) | Cytotoxicity Assay | Not specified, but significant | [2] |
| Benzofuran-chalcone derivative | A-375, MCF-7, A-549, HT-29, H-460 | Cytotoxicity Assay | Good to moderate activity | [3] |
| Benzofuran-pyrazole derivative 32 | A2780 (Ovarian Cancer) | Cytotoxicity Assay | 12 | [10] |
| Benzofuran-pyrazole derivative 33 | A2780 (Ovarian Cancer) | Cytotoxicity Assay | 11 | [10] |
| Dibenzofuran derivative 44 | Pim-1/2 Kinases | Kinase Inhibition Assay | Nanomolar IC50 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a common method for the synthesis of N-aryl or N-heteroaryl derivatives of this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), the ligand (0.1 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-substituted this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant protein kinase and its specific substrate in the kinase assay buffer.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Protocol 3: Cell Viability (MTT) Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank control (medium only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[12]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug design.
References
- 1. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 9. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acylation of 1-Benzofuran-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-acylation of 1-benzofuran-6-amine, a key transformation in the synthesis of various biologically active molecules. The protocols outlined below are representative methods for the N-acetylation and N-benzoylation of aromatic amines and can be adapted for this compound.
Introduction
N-acylation is a fundamental reaction in organic synthesis, particularly in drug discovery, where the introduction of an acyl group to an amine can significantly modulate the pharmacological properties of a molecule. This compound is a valuable scaffold in medicinal chemistry, and its N-acylated derivatives are of considerable interest for the development of new therapeutic agents. The protocols provided herein describe common laboratory methods for achieving N-acetylation and N-benzoylation.
Data Presentation: General Reaction Parameters
The following table summarizes the typical reactants, reagents, and conditions for the N-acylation of aromatic amines. These parameters should be optimized for the specific substrate, this compound.
| Parameter | N-Acetylation with Acetyl Chloride | N-Acetylation with Acetic Anhydride | N-Benzoylation with Benzoyl Chloride |
| Substrate | This compound | This compound | This compound |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Benzoyl Chloride |
| Solvent | Dichloromethane (DCM), Dioxane | Water, Acetonitrile | Dichloromethane (DCM), Neat |
| Base | Triethylamine (TEA), Pyridine | Sodium Bicarbonate (NaHCO₃) | Triethylamine (TEA), Pyridine |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Aqueous wash, extraction | Extraction, crystallization | Aqueous wash, extraction |
Experimental Protocols
Protocol 1: N-Acetylation of this compound with Acetyl Chloride
This protocol describes a general method for the N-acetylation of an aromatic amine using acetyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, N-(1-benzofuran-6-yl)acetamide, can be purified by recrystallization or column chromatography.
Protocol 2: N-Acetylation of this compound with Acetic Anhydride
This protocol provides a method for N-acetylation using acetic anhydride in an aqueous medium, which is a greener alternative.[1]
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Ethyl Acetate
-
Beaker
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in water in a beaker.
-
Add sodium bicarbonate (2.0-3.0 eq) to the suspension.
-
While stirring vigorously, add acetic anhydride (1.5 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, a solid product may precipitate. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-(1-benzofuran-6-yl)acetamide.
-
Purify the product by recrystallization.
Protocol 3: N-Benzoylation of this compound with Benzoyl Chloride
This protocol details a general procedure for the N-benzoylation of an aromatic amine. This reaction is often referred to as the Schotten-Baumann reaction when performed in the presence of an aqueous base. The following is a modification in an organic solvent.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude N-(1-benzofuran-6-yl)benzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the N-acylation of this compound.
Caption: General workflow for N-acylation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Benzofuran-6-amine
Introduction
1-Benzofuran-6-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring the quality and purity of final drug products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of aromatic amines due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a robust HPLC method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The method utilizes a reversed-phase C18 column with UV detection, a common and effective approach for aromatic compounds.[1][3]
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are based on typical performance characteristics observed for similar aromatic amines and benzofuran derivatives and should be validated for the specific application.[1][4]
Table 1: Chromatographic Conditions and Performance
| Parameter | Recommended Condition/Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 4.5 min |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 1.5 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank and placebo |
| Robustness | No significant change with minor variations in method parameters |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile : 20 mM Potassium Phosphate Buffer pH 6.8, 40:60 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution.
-
Adjust the pH of the buffer to 6.8 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (1, 5, 10, 25, 50, 75, 100 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using the mobile phase to achieve the desired concentrations for the calibration curve.
-
3. Sample Preparation
-
For Bulk Drug Analysis:
-
Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute the solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Formulation Analysis (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant to a final concentration within the calibration range using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a mixture of acetonitrile and water (80:20 v/v) for 30 minutes.
5. Data Analysis
-
Identify and integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
-
Calculate the amount of this compound in the original sample.
Mandatory Visualization
The following diagram illustrates the logical workflow for the development and validation of the HPLC method described.
Caption: HPLC Method Development and Validation Workflow.
References
Application Note: Purification of 1-Benzofuran-6-amine using Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 1-Benzofuran-6-amine using silica gel column chromatography. Due to the basic nature of the amine functional group, which can lead to strong interactions with the acidic silica stationary phase, a method involving a neutralized mobile phase is presented. This protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of this compound, a crucial intermediate in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a key building block in medicinal chemistry, utilized in the synthesis of a variety of biologically active molecules. The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Synthesized crude this compound often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a robust technique for the purification of such intermediates. However, the basicity of the amine moiety presents a challenge when using standard silica gel chromatography, often resulting in poor separation, significant peak tailing, and potential irreversible adsorption to the stationary phase.
To overcome these challenges, this protocol employs a mobile phase modified with a basic additive, triethylamine (TEA), to neutralize the acidic silanol groups on the silica surface. This approach minimizes undesirable interactions and allows for efficient elution and separation, yielding highly purified this compound.
Data Presentation
The following table summarizes the typical parameters and expected outcomes for the purification of this compound using the described column chromatography protocol. These values are representative and may vary based on the specific impurity profile of the crude mixture and the exact column dimensions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate with 1% Triethylamine (TEA) | Gradient elution is recommended for optimal separation. |
| TLC Analysis (Rf) | ~0.3 - 0.4 | In 4:1 Hexane:Ethyl Acetate (+1% TEA). This is an estimated value; optimization is recommended. |
| Elution Gradient | 5% to 30% Ethyl Acetate in Hexane (+1% TEA) | A shallow gradient provides the best resolution. |
| Typical Loading | 1-5% of silica gel weight | Loading capacity depends on the difficulty of the separation. |
| Starting Purity | 75-90% | Representative purity of a crude reaction mixture. |
| Final Purity | >98% | As determined by HPLC and/or ¹H NMR. |
| Typical Yield | 85-95% | Recovery from the column chromatography step. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Pressurized air or nitrogen source (for flash chromatography)
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
-
Prepare the Eluent: Prepare a stock solution of 1% TEA in a 4:1 Hexane:Ethyl Acetate mixture.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimize: The ideal solvent system should give the target compound an Rf value of approximately 0.3. Adjust the ratio of hexane to ethyl acetate as needed to achieve this.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Start collecting fractions immediately.
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., starting with 5% ethyl acetate and increasing to 30%).
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-Benzofuran-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 1-Benzofuran-6-amine. While direct literature on the antimicrobial applications of this compound is emerging, this guide offers a foundational framework for its synthesis and subsequent derivatization into potentially potent antimicrobial compounds, specifically focusing on the formation of Schiff bases and pyrazole derivatives. The protocols are based on established synthetic methodologies for analogous aromatic amines and benzofuran systems.
Introduction
The benzofuran scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The unique electronic and structural features of the benzofuran ring system make it a versatile pharmacophore in drug discovery.[2] In the relentless search for new therapeutic agents to combat the growing threat of antimicrobial resistance, the functionalization of the benzofuran nucleus presents a promising avenue for the development of novel antibiotics.
The introduction of an amino group onto the benzofuran scaffold, specifically at the 6-position, provides a reactive handle for a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives, including Schiff bases and fused heterocyclic systems like pyrazoles. Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are known to exhibit a broad spectrum of biological activities, including antimicrobial effects.[3] Similarly, pyrazole derivatives are well-established pharmacophores with documented antimicrobial efficacy.[4] The strategic hybridization of the benzofuran core with these moieties is a rational approach to developing new chemical entities with enhanced antimicrobial potential.
These application notes provide a comprehensive guide for the synthesis of this compound and its subsequent conversion into Schiff base and pyrazole derivatives. Detailed experimental protocols, reaction workflows, and a summary of the antimicrobial potential of related compounds are presented to facilitate research and development in this promising area.
Proposed Synthetic Pathways
The overall strategy involves a two-stage process: first, the synthesis of the key intermediate, this compound, followed by its derivatization to generate potential antimicrobial agents.
Stage 1: Synthesis of this compound
A plausible synthetic route to this compound, based on established benzofuran synthesis methodologies, is outlined below. The synthesis commences with the O-alkylation of a commercially available substituted salicylaldehyde, followed by intramolecular cyclization and subsequent reduction of a nitro group to the desired amine.
Caption: Proposed synthetic workflow for this compound.
Stage 2: Derivatization of this compound
The synthesized this compound can be readily derivatized to form Schiff bases and pyrazole-containing compounds.
A. Synthesis of Schiff Bases:
The primary amino group of this compound can be condensed with various aromatic aldehydes to yield a library of Schiff bases.
Caption: General workflow for the synthesis of Schiff bases.
B. Synthesis of Pyrazole Derivatives:
This compound can be converted into a pyrazole derivative through a multi-step sequence involving diazotization, reduction to a hydrazine, and subsequent condensation with a 1,3-dicarbonyl compound.
Caption: Proposed workflow for pyrazole derivative synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate (Illustrative for Aminobenzofuran Synthesis)
This protocol is adapted for a regioisomer and serves as a general guideline for the synthesis of aminobenzofuran intermediates.[5]
Materials:
-
5-Nitrosalicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Acetic Anhydride (Ac₂O)
-
Sodium Acetate (NaOAc)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl₂) or Palladium on Carbon (Pd/C)
-
Ethanol
-
Ethyl Acetate
Procedure:
-
O-Alkylation: In a round-bottom flask, dissolve 5-nitrosalicylaldehyde (1.0 eq) in acetone. Add anhydrous K₂CO₃ (3.0 eq) and ethyl bromoacetate (1.5 eq). Reflux the mixture for 8-12 hours, monitoring the reaction by TLC. After completion, filter the mixture and evaporate the solvent.
-
Cyclization: To the crude product from the previous step, add acetic anhydride and a catalytic amount of sodium acetate. Reflux the mixture for 2-4 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis and Decarboxylation (if necessary): The resulting ethyl 5-nitrobenzofuran-2-carboxylate can be hydrolyzed with aqueous NaOH, followed by acidification to yield the carboxylic acid. Gentle heating of the acid can induce decarboxylation to 5-nitrobenzofuran.
-
Reduction of Nitro Group: Dissolve the nitrobenzofuran intermediate in ethanol (for catalytic hydrogenation) or concentrated HCl (for SnCl₂ reduction). For catalytic hydrogenation, add 10% Pd/C and subject the mixture to a hydrogen atmosphere. For SnCl₂ reduction, add stannous chloride dihydrate (3-5 eq) portion-wise at 0 °C and then stir at room temperature. After completion, neutralize the reaction mixture and extract the product with ethyl acetate.
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 3: General Synthesis of Pyrazole Derivatives from this compound
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction to Hydrazine: To the cold solution of the diazonium salt, add a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl dropwise. Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. Collect the precipitated hydrazine salt by filtration.
-
Condensation: In a round-bottom flask, dissolve the benzofuran-6-ylhydrazine salt (1.0 eq) and a 1,3-dicarbonyl compound (1.0 eq) in ethanol. Reflux the mixture for 6-8 hours.
-
Work-up and Purification: After cooling, the product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Antimicrobial Activity of Analogous Compounds
As direct antimicrobial data for derivatives of this compound is not extensively reported, the following table summarizes the activity of structurally related aminobenzofuran and benzofuran-based heterocyclic compounds to highlight the potential of the proposed synthetic targets.
| Compound Class | Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [6][7] |
| Escherichia coli | 25 | [6][7] | ||
| Staphylococcus aureus | 12.5 | [6][7] | ||
| Aza-benzofuran | Compound 2 | Staphylococcus aureus | 25 | [6][7] |
| Benzofuran Amide | Compound 6a | Bacillus subtilis | 6.25 | [8][9] |
| Staphylococcus aureus | 6.25 | [8][9] | ||
| Escherichia coli | 6.25 | [8][9] | ||
| Benzofuran Amide | Compound 6b | Bacillus subtilis | 6.25 | [8][9] |
| Staphylococcus aureus | 6.25 | [8][9] | ||
| Escherichia coli | 6.25 | [8][9] | ||
| Benzofuran Amide | Compound 6f | Bacillus subtilis | 6.25 | [8][9] |
| Staphylococcus aureus | 6.25 | [8][9] | ||
| Escherichia coli | 6.25 | [8][9] |
Conclusion
The synthetic pathways and detailed protocols provided in these application notes offer a solid foundation for the exploration of this compound as a versatile building block for the synthesis of novel antimicrobial agents. The derivatization of this scaffold into Schiff bases and pyrazoles represents a promising strategy for the development of new compounds with potential efficacy against a range of microbial pathogens. The antimicrobial data from analogous compounds strongly support the rationale behind this approach. Researchers are encouraged to utilize these protocols as a starting point for the synthesis and subsequent biological evaluation of a new generation of benzofuran-based antimicrobial candidates.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. mdpi.com [mdpi.com]
- 8. ijacskros.com [ijacskros.com]
- 9. jopcr.com [jopcr.com]
Troubleshooting & Optimization
Troubleshooting common side reactions in benzofuran synthesis.
Welcome to the technical support center for the synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
General FAQs
Q1: What are the primary strategies for improving the yield and purity of my benzofuran synthesis?
A1: To enhance the yield and purity of benzofuran synthesis, several key parameters should be optimized:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial, particularly in cross-coupling reactions like the Sonogashira coupling. Palladium catalysts are common, and the selection of an appropriate phosphine ligand can significantly affect the outcome.[1]
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can influence reaction rates and selectivity. It is often necessary to screen various solvents and bases to determine the optimal conditions for a specific substrate.[1]
-
Temperature Control: Reaction temperature is a critical factor. Some reactions require elevated temperatures for activation, while others may need lower temperatures to prevent decomposition or side reactions.[1]
-
Degassing: For oxygen-sensitive reactions like the Sonogashira coupling, thorough degassing of the solvent and reaction mixture is essential to prevent catalyst deactivation and unwanted side reactions.[1]
-
Use of Additives: In some cases, additives can suppress side reactions. For instance, in palladium-catalyzed couplings, certain co-catalysts or scavengers can help prevent homocoupling.[1]
Q2: How can I effectively monitor the progress of my benzofuran synthesis reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including benzofuran synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.[1]
Troubleshooting Guide: Sonogashira Coupling for Benzofuran Synthesis
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing the benzofuran core. However, several side reactions can occur.
Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproducts. How can I prevent this?
A3: Alkyne homocoupling is a common side reaction, particularly when a copper co-catalyst is used.[1] Here are several strategies to minimize this byproduct:
-
Copper-Free Conditions: The most direct approach is to perform the reaction under copper-free conditions. While this may require a higher catalyst loading or more specialized ligands, it effectively eliminates the primary pathway for Glaser coupling.[1]
-
Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Less sterically hindered amines can sometimes promote this side reaction. Experimenting with bulky amines like diisopropylethylamine (DIPEA) may be beneficial.[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[2]
-
Inert Atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.[3]
Q4: My Sonogashira coupling reaction is sluggish, and I am getting low yields of the desired benzofuran. What are the potential causes and solutions?
A4: Low yields in Sonogashira coupling for benzofuran synthesis can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. Ensure your solvent and reaction setup are thoroughly degassed. The formation of palladium black is an indicator of catalyst decomposition.[1]
-
Inactive Catalyst: Ensure your palladium and copper catalysts are of good quality and stored properly.
-
Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. Ensure you are using a sufficient excess of a suitable base.
Below is a troubleshooting workflow for addressing low yields in Sonogashira coupling.
Quantitative Data on Palladium-Catalyzed Benzofuran Synthesis
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / CuI | Piperidine | DMF | 25-60 | 2-10 | 85-95 |
| PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | DMSO | 110 | 12 | 81 |
| Pd(OAc)₂ | bpy | Toluene | 90 | - | 58-94 |
Note: Yields are dependent on the specific substrates used.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[2]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis
The Perkin rearrangement of a 2-halocoumarin in the presence of a hydroxide is a classic method for synthesizing benzofuran-2-carboxylic acids.
Q5: My Perkin rearrangement is giving a low yield of the desired benzofuran-2-carboxylic acid. What could be the issue?
A5: Low yields in the Perkin rearrangement can be due to incomplete reaction or side reactions. Key factors to consider are:
-
Base Strength and Concentration: A sufficient concentration of a strong base (e.g., NaOH or KOH) is required to efficiently open the lactone ring of the coumarin.
-
Reaction Time and Temperature: Traditional methods often require refluxing for several hours. Incomplete conversion may occur if the reaction time or temperature is insufficient. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]
Quantitative Data on Microwave-Assisted Perkin Rearrangement
| Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 250 | 5 | ~79 | Incomplete |
| 300 | 5 | 79 | 99 |
| 400 | 5 | 79 | 99 |
| 500 | 5 | 79 | Slight decrease |
Data for the rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin.[4]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[4]
Materials:
-
3-Bromocoumarin (0.167 mmol)
-
Sodium hydroxide (0.503 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial
Procedure:
-
Place the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.
-
Add ethanol and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 300W for 5 minutes, with a target temperature of approximately 79°C.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.
Troubleshooting Guide: Intramolecular Wittig Reaction for Benzofuran Synthesis
The intramolecular Wittig reaction is a versatile method for the synthesis of various benzofuran derivatives.
Q6: My intramolecular Wittig reaction to form a benzofuran is not working. What are the common failure points?
A6: Failure of an intramolecular Wittig reaction for benzofuran synthesis can be due to several factors:
-
Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions. It is sometimes beneficial to generate the ylide in the presence of the carbonyl group to facilitate an immediate reaction.
-
Steric Hindrance: Steric hindrance around the reacting centers can prevent the necessary cyclization.
-
Incorrect Base: The choice of base is critical for ylide formation. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides.
-
Unexpected Side Reactions: In some cases, unexpected side products can form. For example, the formation of 3-benzoyl-2-phenylbenzofuran as a side product has been observed in the synthesis of 2-phenylbenzofuran.[5]
Experimental Protocol: Intramolecular Wittig Reaction for 2-Phenylbenzofuran
This protocol describes a general procedure for the synthesis of 2-phenylbenzofuran derivatives.[5]
Materials:
-
2-Hydroxybenzyltriphenylphosphonium bromide (1.11 mmol)
-
Benzoyl chloride (3.33 mmol)
-
Toluene (30 mL)
-
Triethylamine (0.6 mL)
Procedure:
-
Prepare the 2-hydroxybenzyltriphenylphosphonium bromide by reacting 2-hydroxybenzyl alcohol with PPh₃·HBr in acetonitrile under reflux.
-
In a separate flask, combine the 2-hydroxybenzyltriphenylphosphonium bromide and benzoyl chloride in a mixture of toluene and triethylamine.
-
Stir the mixture under reflux for 2 hours.
-
Cool the reaction mixture and remove the precipitate by filtration.
-
Concentrate the filtrate, and purify the residue by silica gel chromatography (hexane/EtOAc 9:1) to yield the desired 2-phenylbenzofuran.[5]
References
Technical Support Center: Optimizing Catalyst Loading for 1-Benzofuran-6-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading for reactions involving 1-Benzofuran-6-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound derivatives?
A1: For initial screening experiments in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, a catalyst loading in the range of 1-5 mol% is a common starting point. For instance, in couplings involving aryl halides, a loading of 2-3 mol% of a palladium precatalyst is often a reasonable initial concentration to test.
Q2: Will increasing the catalyst loading always lead to a higher yield?
A2: Not necessarily. While a higher catalyst loading can sometimes accelerate a slow reaction, excessively high concentrations may lead to undesirable outcomes. These can include the formation of side products through processes like homocoupling and difficulties in purifying the final product due to residual catalyst. Overly high catalyst concentrations can also lead to the formation of palladium black, which indicates catalyst decomposition. Optimization is key to finding the most efficient catalyst concentration that maximizes yield while minimizing side reactions.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a critical role in stabilizing the active catalytic species and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can stabilize the palladium center, often permitting lower catalyst loadings while maintaining high catalytic activity. The optimal palladium-to-ligand ratio is also a crucial parameter to consider during the optimization process.
Q4: What are the initial signs that my catalyst loading might be suboptimal?
A4: Key indicators of a suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, and the significant formation of side products. A visual cue, such as the formation of palladium black, can suggest catalyst decomposition, which may be related to the catalyst loading or other reaction conditions.
Q5: How can I minimize catalyst poisoning when working with amine-containing compounds like this compound?
A5: The amine group in this compound can potentially coordinate to the metal center and inhibit catalysis. Using bulky ligands can often mitigate this by creating a sterically hindered environment around the metal that disfavors strong coordination of the amine. Additionally, ensuring the purity of all reagents and solvents is crucial, as impurities can also act as catalyst poisons.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper handling and storage to prevent degradation. | Improved catalytic activity and product yield. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For Suzuki-Miyaura coupling, electron-rich and bulky ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig amination, consider ligands like Xantphos. Screen a variety of ligands to find the optimal one for your specific substrate combination. | Enhanced reaction rate and yield. |
| Suboptimal Base | The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. If a weaker base (e.g., Na₂CO₃) is not effective, try a stronger base such as K₃PO₄, Cs₂CO₃, or NaOtBu. | Efficient transmetalation/deprotonation leading to higher product conversion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Many cross-coupling reactions require elevated temperatures to proceed efficiently. | Increased reaction rate and conversion of starting materials. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can deactivate the Pd(0) catalyst.[1] | Prevention of catalyst deactivation and improved reaction consistency. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
| Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| High Catalyst Loading | Reduce the catalyst loading incrementally (e.g., from 5 mol% to 2 mol%, then 1 mol%). | Minimized side reactions and a cleaner reaction profile. |
| Presence of Oxygen | Rigorously degas the reaction mixture and maintain an inert atmosphere. Oxygen can promote homocoupling of boronic acids in Suzuki-Miyaura reactions. | Suppression of homocoupling byproducts. |
| Suboptimal Ligand | Screen different ligands. Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway. | Increased selectivity for the desired cross-coupled product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the boronic acid or organometallic reagent can sometimes lead to increased homocoupling. | Reduced formation of homocoupling dimers. |
Data Presentation: Catalyst Loading Optimization
The following tables provide typical starting conditions for optimizing catalyst loading in common cross-coupling reactions involving a 6-halobenzofuran precursor to synthesize derivatives of this compound.
Table 1: Suzuki-Miyaura Coupling of 6-Bromobenzofuran with an Arylboronic Acid
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | 1.5 | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Pd(PPh₃)₄ | - | 5 | Na₂CO₃ | DME/H₂O | 85 | 70-85 |
Table 2: Buchwald-Hartwig Amination of 6-Bromobenzofuran with a Primary Amine
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | 2 | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | RuPhos | 1 | LHMDS | Dioxane | 90 | 75-90 |
| Pd₂Cl₂(cod) | cataCXium® A | 3 | K₂CO₃ | t-BuOH | 110 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-Nitrobenzofuran
This protocol is adapted from the reduction of a similar nitroaromatic compound.
Materials:
-
6-Nitrobenzofuran (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-nitrobenzofuran in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of ethanol).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromobenzofuran
Materials:
-
6-Bromobenzofuran (1.0 eq)
-
Primary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromobenzofuran, the desired primary amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 6-amino-substituted benzofuran derivative.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yielding reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
Technical Support Center: Synthesis of 1-Benzofuran-6-amine
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of 1-Benzofuran-6-amine, focusing on solvent selection and troubleshooting common experimental issues.
Troubleshooting Guide
Q1: Why is my reaction yield for this compound consistently low?
A1: Low yields in benzofuran synthesis can be attributed to several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with starting materials.[1]
Troubleshooting Steps:
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base are critical. Aprotic polar solvents like DMF or DMSO are frequently effective.[1][2] The choice of an appropriate base, such as K₂CO₃ or triethylamine (TEA), can also significantly influence the reaction rate and yield and is often substrate-dependent.[1]
-
Temperature Adjustment: Many synthetic routes for benzofurans require elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to the decomposition of reactants or the final product. It is recommended to perform a temperature screening to identify the optimal balance for your specific reaction.
-
Catalyst and Ligand Screening: In palladium-catalyzed syntheses, the choice of catalyst and ligand is crucial.[1] If you are using a Sonogashira coupling followed by cyclization, a combination of a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI) is common.[3][4] Consider screening different palladium sources or phosphine ligands if yields remain low.[1]
-
Inert Atmosphere: Reactions involving organometallic catalysts, such as palladium or copper complexes, are often sensitive to air and moisture. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and glassware are properly dried.[1]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products often results from competing reaction pathways, such as the homocoupling of starting materials or alternative cyclization patterns.[1] Improving selectivity typically involves fine-tuning the reaction conditions.
Troubleshooting Steps:
-
Ligand Modification: For palladium-catalyzed reactions, the ligand can influence selectivity. Employing bulky, electron-rich ligands can sometimes suppress unwanted side reactions.[1]
-
Control of Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled. An excess of one reactant may favor an undesired pathway.
-
Solvent Choice: The solvent can influence the relative rates of competing reactions. A solvent that preferentially solubilizes the intermediates leading to the desired product can improve selectivity. Refer to the solvent selection table below for options.
Q3: How can I effectively purify this compound from my crude reaction mixture?
A3: Purification can be challenging due to the properties of the amine functional group.
Troubleshooting Steps:
-
Standard Chromatography: Column chromatography using silica gel is the most common method for purifying benzofuran derivatives.[3] A typical eluent system is a mixture of hexane and ethyl acetate.[3]
-
Chromatography Optimization: If standard silica gel chromatography is ineffective, consider the following:
-
Alumina Column: Use a column with basic or neutral alumina, which can be more suitable for purifying amines.[1]
-
Treated Silica: Neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[1]
-
Solvent Gradient: Employ a shallow solvent gradient during elution to improve the separation of closely related compounds.[1]
-
-
Preparative HPLC: For separations that are particularly difficult, preparative High-Performance Liquid Chromatography (HPLC), either reverse-phase or normal-phase, can provide a high degree of purity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for synthesizing benzofuran amines, and how do I choose the right one?
A1: The choice of solvent is critical and depends heavily on the specific synthetic route (e.g., palladium-catalyzed, copper-catalyzed). Common choices include aprotic polar solvents (DMF, DMSO), ethers (THF, dioxane), and aromatic hydrocarbons (toluene).[1][2][5][6] For copper-catalyzed one-pot syntheses involving an amine, salicylaldehyde, and an alkyne, DMSO has been shown to be effective.[2] Greener alternatives like Deep Eutectic Solvents (DES) are also emerging.[2][3]
Q2: Can triethylamine be used as both a solvent and a base?
A2: Yes, in certain reactions, such as the Sonogashira coupling, triethylamine can serve as both the base and the solvent.[3][4] This is particularly common in palladium/copper-catalyzed reactions of o-iodophenols with terminal alkynes.[4]
Q3: Are there any "green" or environmentally friendly solvent options for this synthesis?
A3: Yes. Deep Eutectic Solvents (DES), such as a mixture of choline chloride and ethylene glycol, represent a greener approach to benzofuran synthesis.[2][3] These solvents are often biodegradable, have low toxicity, and can be used in copper-catalyzed one-pot reactions.[2]
Data Presentation: Solvent Selection Guide
The table below summarizes key properties of solvents commonly used in the synthesis of benzofuran derivatives.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Use Cases in Benzofuran Synthesis | Notes |
| Dimethylformamide (DMF) | 153 | 36.7 | Palladium and copper-catalyzed reactions, Larock cyclization.[1][2][7] | Aprotic polar solvent, good for dissolving a wide range of reactants. High boiling point allows for reactions at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Copper-catalyzed one-pot synthesis of amino-substituted benzofurans.[2] | Highly polar aprotic solvent. Can be difficult to remove completely. |
| Toluene | 111 | 2.4 | Lewis acid-catalyzed reactions, reactions requiring azeotropic removal of water.[2][4][8][9] | Non-polar solvent, suitable for higher temperature reactions. |
| Dioxane | 101 | 2.2 | Palladium-catalyzed oxidative cyclization.[6][9] | Aprotic ether, miscible with water. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Base-mediated cyclizations, organometallic reactions.[5][9][10] | Common polar aprotic solvent for reactions at moderate temperatures. |
| Triethylamine (TEA) | 90 | 2.4 | Often used as a base, but can also serve as a solvent in Sonogashira couplings.[3][4] | Acts as both a base and a solvent. |
| Acetonitrile (ACN) | 82 | 37.5 | Metal-free cyclization reactions.[10][11] | Polar aprotic solvent with a convenient boiling point. |
| Deep Eutectic Solvent (DES) | Varies | Varies | "Green" alternative for copper-catalyzed one-pot syntheses.[2][3] | Environmentally benign option. Typically a mixture of choline chloride and a hydrogen bond donor like ethylene glycol.[3] |
Experimental Protocols
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used method for synthesizing substituted benzofurans and can be adapted for this compound precursors.[3]
-
Preparation: To a reaction vessel, add the substituted o-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base Addition: Add triethylamine (5 mL) as both the solvent and base.[3]
-
Reaction: Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to afford the desired benzofuran derivative.[3]
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a suitable solvent for the synthesis of this compound.
Caption: Logical workflow for solvent selection in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Strategies to Minimize Impurity Formation in 1-Benzofuran-6-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Benzofuran-6-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurity formation during their experiments.
Troubleshooting Guides
This section provides detailed answers to specific problems you may encounter during the synthesis of this compound, focusing on the common two-step synthesis involving nitration followed by reduction.
Route 1: Nitration of Benzofuran and Subsequent Reduction
A prevalent method for synthesizing this compound involves the nitration of a benzofuran precursor to yield 6-nitrobenzofuran, which is then reduced to the desired amine.
Workflow for this compound Synthesis via Nitration and Reduction
Caption: General workflow for the synthesis of this compound.
Issue 1: Low Regioselectivity in the Nitration of Benzofuran, Leading to Multiple Nitro Isomers.
Question: During the nitration of my benzofuran starting material, I am observing the formation of multiple nitro isomers (e.g., 4-nitro, 5-nitro, and 7-nitrobenzofuran) in addition to the desired 6-nitrobenzofuran. How can I improve the selectivity for the 6-nitro isomer?
Answer:
Achieving high regioselectivity in the electrophilic nitration of benzofuran can be challenging. The position of nitration is influenced by the electronic and steric properties of the benzofuran ring and any existing substituents. Here are strategies to enhance the formation of the 6-nitro isomer:
-
Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is a common nitrating agent. However, the reaction conditions can significantly impact the isomer distribution. Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product. It is recommended to perform the reaction at or below 0°C and monitor the progress closely.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Less polar solvents may be beneficial in some cases.
-
Starting Material: If you are starting with an unsubstituted benzofuran, consider using a substituted precursor that directs nitration to the 6-position. For instance, a substituent at the 2- or 3-position can influence the electronic distribution of the benzene ring.
Table 1: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)
| Nitrating Agent | Temperature (°C) | Solvent | 6-Nitro Isomer (%) | Other Isomers (%) |
| HNO₃/H₂SO₄ | 25 | Acetic Acid | 45 | 55 |
| HNO₃/H₂SO₄ | 0 | Acetic Acid | 60 | 40 |
| Acetyl Nitrate | 0 | Acetonitrile | 75 | 25 |
Experimental Protocol: Selective Nitration of Benzofuran
-
Preparation of Acetyl Nitrate: In a flask cooled to 0°C, slowly add acetic anhydride to an equimolar amount of fuming nitric acid with stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: Dissolve the benzofuran starting material in a suitable solvent (e.g., acetonitrile). Cool the solution to 0°C.
-
Addition of Nitrating Agent: Slowly add the pre-formed acetyl nitrate solution to the benzofuran solution while maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Work-up: Once the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product containing a mixture of nitro isomers can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 6-nitrobenzofuran.
Issue 2: Incomplete Reduction of 6-Nitrobenzofuran and Formation of Side Products.
Question: During the reduction of 6-nitrobenzofuran to this compound, I am observing incomplete conversion and the formation of unknown impurities. What are the likely side products and how can I minimize their formation?
Answer:
The reduction of a nitro group can sometimes be incomplete or lead to side reactions, especially in the presence of a sensitive heterocyclic ring like benzofuran.
-
Incomplete Reduction: This can result in the presence of intermediate reduction products such as nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives. These impurities are often colored and can complicate purification.
-
Side Products: Over-reduction can potentially lead to the saturation of the furan ring. Additionally, under certain conditions, dimerization of intermediates can form azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds.
Strategies to Minimize Reduction Impurities:
-
Choice of Reducing Agent:
-
Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and often effective method for nitro group reduction.
-
Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is a cleaner alternative but requires careful optimization of pressure and temperature to avoid over-reduction of the benzofuran ring.
-
Other metal-based reducing agents like iron in acetic acid can also be employed.
-
-
Reaction Conditions:
-
Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
Maintain the recommended reaction temperature. For SnCl₂/HCl, heating is often required. For catalytic hydrogenation, room temperature is typically sufficient.
-
Thoroughly monitor the reaction by TLC until the starting material is fully consumed.
-
Table 2: Comparison of Reducing Agents for 6-Nitrobenzofuran
| Reducing Agent | Typical Conditions | Potential Impurities |
| SnCl₂/HCl | Ethanol, Reflux | Nitroso, Hydroxylamino |
| H₂/Pd-C | Methanol, RT, 1 atm H₂ | Furan ring reduction |
| Fe/Acetic Acid | Acetic Acid, Heat | Azo, Azoxy compounds |
Experimental Protocol: Reduction of 6-Nitrobenzofuran
-
Dissolution: Dissolve 6-nitrobenzofuran in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add an excess (typically 3-5 equivalents) of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution, followed by concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Route 2: Alternative Synthetic Strategies
Issue 3: Difficulty in Achieving High Purity with the Nitration-Reduction Route.
Question: Are there alternative synthetic routes to this compound that might offer a better impurity profile?
Answer:
Yes, alternative strategies can be employed, which may avoid the challenges associated with nitration and reduction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be a powerful tool for forming the C-N bond directly.[1][2] This would involve coupling a 6-halobenzofuran (e.g., 6-bromobenzofuran) with an ammonia equivalent or a protected amine.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig amination approach.
-
Synthesis from Substituted Phenols: It may be possible to construct the benzofuran ring from a starting material that already contains the amino group or a precursor at the desired position. For example, a suitably substituted aminophenol could undergo a cyclization reaction to form the benzofuran ring.[3][4]
Potential Impurities in Alternative Routes:
-
Buchwald-Hartwig Amination:
-
Unreacted 6-halobenzofuran: Can be removed by chromatography.
-
Hydrodehalogenation byproduct: The 6-halobenzofuran is reduced to benzofuran.
-
Di-arylation: If a primary amine is used, a secondary amine byproduct may form.
-
-
Synthesis from Substituted Phenols:
-
Impurities will be highly dependent on the specific cyclization strategy employed. Incomplete cyclization and side reactions of the amino group are potential concerns.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the nitration of benzofuran to maximize the yield of the 6-nitro isomer?
A1: The most critical parameters are the choice of nitrating agent and the reaction temperature. Using a milder nitrating agent like acetyl nitrate and maintaining a low temperature (e.g., 0°C) can significantly improve the regioselectivity towards the 6-position.
Q2: How can I effectively monitor the progress of the reduction of 6-nitrobenzofuran?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (6-nitrobenzofuran), the product (this compound), and any potential intermediates. The disappearance of the starting material spot and the appearance of the product spot, which will likely have a different Rf value and may stain differently (e.g., with ninhydrin for the amine), indicates the reaction's progress.
Q3: My final this compound product is discolored. What is the likely cause and how can I purify it?
A3: Discoloration is often due to the presence of oxidized impurities or residual colored intermediates from the reduction step (e.g., nitroso or azo compounds). Purification can be achieved by:
-
Column chromatography: Using silica gel and an appropriate eluent system.
-
Recrystallization: From a suitable solvent system.
-
Activated carbon treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated carbon can help remove colored impurities.
Q4: Can I use a different catalyst for the Buchwald-Hartwig amination of 6-bromobenzofuran?
A4: Yes, the choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination.[5] A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos) can be used. The optimal combination will depend on the specific amine source and reaction conditions. It is often necessary to screen a few catalyst/ligand combinations to find the most effective system for your specific application.
Q5: What are the safety precautions I should take when working with nitrating agents?
A5: Nitrating agents, particularly mixtures of nitric and sulfuric acids, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving nitrating agents can be exothermic, so it is crucial to control the temperature and add reagents slowly.
References
Technical Support Center: 1-Benzofuran-6-amine Production
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Benzofuran-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing benzofuran derivatives like this compound?
A1: The synthesis of the benzofuran core is well-documented and typically involves intramolecular or intermolecular cyclization reactions.[1] Common strategies that can be adapted for this compound include:
-
Palladium-Copper Catalyzed Sonogashira Coupling: This is a prevalent method involving the coupling of an appropriately substituted o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[1][2] For this compound, this would likely start from a protected 4-amino-2-iodophenol.
-
One-Pot Syntheses: Several one-pot strategies exist, often utilizing copper catalysts, which can combine starting materials like o-hydroxy aldehydes and amines to form the benzofuran skeleton in a single process.[2][3]
-
Metal-Free Cyclization: Methods using hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to form the benzofuran ring.[4][5]
Q2: What are the primary challenges when scaling up this compound production from the lab to a pilot plant?
A2: Scaling up any chemical synthesis introduces complexities that are not always apparent at the bench scale.[6] Key challenges include:
-
Thermal Management: Many benzofuran syntheses are exothermic or require high temperatures.[7] In larger reactors, inefficient heat transfer can lead to thermal gradients, causing localized overheating, side reactions, or product decomposition.[6]
-
Mixing Efficiency: Agitation that is effective in a small flask may be inadequate in a large reactor, leading to "dead zones" with poor mass transfer, which can negatively impact reaction rate and yield.[6]
-
Impurity Amplification: Minor side reactions at the lab scale can become significant sources of impurities in a larger batch, complicating purification and reducing the final product's purity.[6]
-
Reagent Addition and Gas Evolution: The rate of reagent addition becomes more critical at scale to control reaction kinetics and temperature. Additionally, reactions that evolve gas must be properly vented in larger vessels to avoid pressure buildup.[6]
Q3: How critical is maintaining an inert atmosphere during the synthesis?
A3: For many common benzofuran synthesis routes, especially those involving organometallic catalysts like palladium or copper, maintaining an inert atmosphere is crucial.[7] These catalysts can be sensitive to air and moisture, which can deactivate them and lead to significantly lower yields. It is essential to use properly dried solvents and glassware and to conduct the reaction under a nitrogen or argon atmosphere.[7]
Troubleshooting Guide
Problem: Low Reaction Yield
Q: My reaction yield dropped significantly after increasing the batch size. What are the potential causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common issue. The following factors are primary suspects:
-
Inefficient Catalysis: The catalyst-to-substrate ratio may need re-optimization. Ensure the catalyst (e.g., palladium source) and any co-catalysts or ligands are fresh and active. Consider screening different palladium sources or phosphine ligands if yields are consistently low.[7]
-
Suboptimal Temperature: High temperatures can cause decomposition, while low temperatures may lead to an incomplete reaction.[7] Perform a temperature screen at a small scale to find the optimal balance. On a larger scale, ensure the reactor's heating and cooling system can maintain the target temperature uniformly.
-
Inadequate Mixing: Poor agitation can lead to low yields. Ensure the stirrer type and speed are appropriate for the reactor's geometry and volume to ensure proper mixing of reagents.
-
Solvent and Base Selection: The polarity of the solvent (e.g., DMF, DMSO) and the strength of the base (e.g., K₂CO₃, triethylamine) can dramatically affect the reaction.[7] What works at a small scale may not be optimal for the thermal properties of a larger system. Re-evaluate the solvent and base combination if issues persist.
Problem: High Impurity Profile
Q: I am observing new or increased levels of impurities in my scaled-up batch. What are they and how can I minimize them?
A: Increased impurities often result from side reactions that are magnified at scale.
-
Unreacted Starting Materials: An incomplete reaction is a common source of impurities.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before work-up.[8]
-
Homo-coupling Products: Palladium-catalyzed reactions can sometimes lead to the formation of homo-coupled byproducts (e.g., biphenyl derivatives from the coupling of two o-iodophenol molecules).[8] Optimizing catalyst loading and reaction temperature can help minimize this.
-
Isomeric Products: The formation of other benzofuran isomers is possible, though often in minor amounts.[8] Adjusting the reaction conditions, particularly the catalyst and ligand system, may improve selectivity.
-
Product Decomposition: The final product, this compound, may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during work-up. Minimize the time the product spends under harsh conditions.
Problem: Purification Difficulties
Q: Column chromatography is becoming inefficient and costly at a larger scale. Are there alternative purification strategies for this compound?
A: While column chromatography is effective for purification, it can be challenging to scale. Consider the following:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic approach to solvent screening is recommended. Start by dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate), then slowly add a "non-solvent" in which the product is poorly soluble (e.g., hexane) until turbidity is observed.[7] Allowing the solution to cool slowly will promote the formation of pure crystals.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified amine, which can then be extracted.
-
Salt Formation: If the final product is required as a hydrochloride salt, this can be an effective purification step itself. Dissolving the free base in a suitable solvent and adding HCl (e.g., as a solution in isopropanol or ether) can precipitate the salt in high purity.
Data Presentation
When scaling up, it is critical to methodically track experimental parameters and outcomes. The following tables illustrate how to organize this data for effective comparison.
Table 1: Optimization of Palladium-Catalyzed Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Pd(PPh₃)₄ (2) | - | TEA | DMF | 100 | 12 | 65 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 10 | 78 | 96 |
| 3 | (PPh₃)PdCl₂ (2) | - | NaHCO₃ | DMF | 100 | 16 | 55 | 89 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 10 | 82 | 97 |
Table 2: Troubleshooting Purification Methods for Crude Product
| Method | Solvent System | Scale (g) | Recovery (%) | Purity (HPLC, %) | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | 10 | 75 | >99 | Effective but slow, high solvent usage. |
| Recrystallization | Ethyl Acetate / Hexane | 50 | 85 | 98.5 | Good recovery, suitable for scale-up. |
| Recrystallization | Isopropanol / Water | 50 | 82 | 98.2 | Alternative solvent system. |
| HCl Salt Formation | Isopropanol | 50 | 92 | >99 | Excellent purity, yields the hydrochloride salt directly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling and Cyclization (Illustrative)
This protocol is a representative example based on common methods for benzofuran synthesis and should be optimized for your specific needs.[2][7]
-
Reaction Setup: To a dried, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the protected 4-amino-2-iodophenol (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as (PPh₃)PdCl₂ (0.02 eq).[2][7]
-
Solvent and Base Addition: Add degassed solvent (e.g., triethylamine or DMF) via a cannula or pump.[7]
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) to the mixture over 30-60 minutes, maintaining a constant internal temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.[7]
-
Work-up: Cool the reaction to room temperature. If using DMF, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent like ethyl acetate.[7] If using triethylamine as the solvent, it can be removed under reduced pressure.
-
Deprotection & Isolation: The crude intermediate is then subjected to deprotection conditions (if a protecting group was used for the amine) followed by purification as described below.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound solid to a clean reactor. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to fully dissolve the material.
-
Precipitation: Slowly add a non-solvent (e.g., hexane) with stirring until the solution becomes slightly turbid.[7]
-
Crystallization: If needed, add a small amount of the first solvent to redissolve the initial precipitate and obtain a clear solution.[7] Turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yields upon scale-up.
Caption: Simplified diagram of the Sonogashira coupling and cyclization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
1-Benzofuran-6-amine stability and degradation pathways
Technical Support Center: 1-Benzofuran-6-amine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of the compound during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light and air.[1][2][3] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] Refrigeration is often advised for long-term storage.[4]
Q2: Is this compound sensitive to light or air?
A2: Yes. Aromatic amines and benzofuran derivatives can be sensitive to both light and air.[4] Exposure can lead to oxidative degradation and the formation of colored impurities.[5][6] Always handle the material in a controlled environment and minimize exposure.
Q3: What common solvents are compatible with this compound for short-term experimental use?
A3: this compound is soluble in various organic solvents. For experimental purposes, solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) are commonly used. However, prolonged storage in solution is not recommended, as this can accelerate degradation. Prepare solutions fresh for each experiment whenever possible.
Q4: My solid sample of this compound has changed color (e.g., turned brown). Is it still usable?
A4: A change in color typically indicates degradation. Aromatic amines are prone to oxidation, which often results in the formation of colored polymeric byproducts.[5] While the material may still contain the desired compound, its purity is compromised. It is highly recommended to use a fresh, uncolored batch for experiments where purity is critical. An analytical technique like HPLC or LC-MS should be used to assess the purity of the discolored sample before use.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected peaks appear in my chromatogram (HPLC/LC-MS) after sample preparation.
-
Possible Cause A: On-column or In-solution Degradation. The compound may be degrading in your mobile phase or sample solvent, especially if the pH is not optimal or if the solution is exposed to light and air for an extended period.
-
Solution: Prepare samples immediately before analysis. Use a mobile phase with a controlled pH and consider adding antioxidants if compatible with your method. Ensure sample vials are opaque or amber-colored to protect from light.
-
-
Possible Cause B: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or cross-contamination from other experiments.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Run a blank (solvent only) to ensure there are no interfering peaks from your system.
-
Issue 2: Poor reproducibility in bioassays or other functional experiments.
-
Possible Cause: Sample Instability. If stock solutions are prepared in advance and used over several days, the concentration of the active compound may be decreasing due to degradation.
-
Solution: Prepare fresh stock solutions for each set of experiments. If solutions must be stored, they should be aliquoted, protected from light, and stored at or below -20°C.[3] Perform a quick purity check on stored solutions before use if possible.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting unexpected analytical results.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. international.skcinc.com [international.skcinc.com]
- 4. fishersci.com [fishersci.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.um.edu.my [eprints.um.edu.my]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Refining purification methods for high-purity 1-Benzofuran-6-amine.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining purification methods for high-purity 1-Benzofuran-6-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. Compound sticking to silica gel: The basic amine group can interact strongly with the acidic silica gel.[1] 2. Improper solvent system: The eluent may be too polar, causing premature elution with impurities, or not polar enough, resulting in poor recovery. 3. Compound degradation: The compound may be unstable on silica gel.[1] | 1. Neutralize silica: Add a small percentage of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to neutralize the acidic silanol groups.[1] 2. Alternative stationary phase: Use a less acidic stationary phase such as alumina or an amine-functionalized silica column.[1][2][3] 3. Optimize solvent gradient: Carefully select and optimize the solvent gradient based on TLC analysis. |
| Streaking or Tailing of Spots on TLC/Column Fractions | 1. Acid-base interaction: Strong interaction between the basic amine and acidic silica gel.[1] 2. Overloading of the column or TLC plate. | 1. Add a basic modifier: Incorporate triethylamine or a similar base into the mobile phase.[1] 2. Reduce sample load: Ensure the amount of crude material applied to the column or TLC is appropriate for its size. |
| Compound "Oils Out" During Recrystallization | 1. High concentration of impurities: Impurities can lower the melting point of the mixture.[4][5] 2. Cooling too rapidly: Crystals do not have sufficient time to form a proper lattice.[5] 3. Inappropriate solvent choice: The compound's solubility curve in the chosen solvent is not ideal for crystallization. | 1. Preliminary purification: Perform a quick filtration through a silica plug to remove gross impurities before recrystallization. 2. Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] 3. Change solvent system: Use a different solvent or a solvent pair (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not).[7] |
| Colored Impurities Persist After Purification | 1. Oxidation of the amine: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts.[8] 2. Highly colored synthetic byproducts. | 1. Use of activated charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may reduce yield.[5] 2. Work under an inert atmosphere: If oxidation is suspected, perform purification steps under nitrogen or argon. |
| Inconsistent Purity Results from HPLC Analysis | 1. Poor peak shape: The amine group can interact with residual silanols in the HPLC column. 2. Inappropriate mobile phase pH: The ionization state of the amine can affect retention time and peak shape. | 1. Use a buffered mobile phase: Employ a buffer to maintain a consistent pH. For basic amines, an alkaline mobile phase can improve peak shape.[1] 2. Add an ion-pairing agent: Trifluoroacetic acid (TFA) can improve peak shape for basic compounds, but may suppress MS signals.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often depend on the synthetic route. If synthesized via reduction of 6-nitrobenzofuran, incomplete reduction can leave residual nitro compound. Other potential impurities include starting materials from the benzofuran ring formation and byproducts from side reactions.
Q2: Which purification method is generally better for this compound: column chromatography or recrystallization?
A2: The choice depends on the impurity profile. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent system can be found and the compound is crystalline.[6] Column chromatography is more versatile for separating multiple components or when impurities have similar solubility to the product.[4] For high purity, a combination of both methods is often ideal: column chromatography followed by recrystallization.
Q3: How can I prevent my this compound from degrading during purification and storage?
A3: Aromatic amines can be sensitive to light and air.[8] It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. During purification, minimizing exposure to strong acids and prolonged heating can also prevent degradation.
Q4: I am having trouble finding a single good solvent for recrystallization. What should I do?
A4: A mixed solvent system is a good alternative.[7] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" anti-solvent (in which it is poorly soluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. Common pairs for similar compounds include ethyl acetate/hexane and acetone/water.[7]
Q5: My compound is a salt (e.g., this compound hydrochloride). How does this affect purification?
A5: Purifying the salt form can be advantageous. Salts often have better crystallinity, making recrystallization easier. For column chromatography, the salt will be much more polar. You may need to use a more polar eluent system (e.g., dichloromethane/methanol). Alternatively, you can neutralize the salt with a base to get the free amine, purify by column chromatography, and then reform the salt if desired.[10]
Data Presentation
Table 1: Comparison of HPLC Purity Analysis Methods
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 7.5) | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | 70:30 (A:B) | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Retention Time | ~6.5 min | ~8.2 min |
| Resolution (Rs) from a key impurity | 1.7 | >2.0 |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.02 µg/mL |
| LOQ (Limit of Quantification) | 0.15 µg/mL | 0.06 µg/mL |
Note: These are representative methods and may require optimization for your specific sample and impurity profile.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is designed for the purification of crude this compound using silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
To improve spot shape and reduce streaking, add 0.5-1% triethylamine to the eluent.
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.
-
Add a thin layer of sand on top of the silica bed.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the crude material is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for purifying this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of the compound in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound poorly at room temperature but well when hot.
-
If a single solvent is not suitable, consider a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl to dissolve. Add more solvent in small portions until the compound is fully dissolved at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl.
-
Reheat the solution to boiling.
-
-
Hot Filtration (Optional):
-
If activated charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Mandatory Visualization
References
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Overcoming poor reactivity of starting materials for 1-Benzofuran-6-amine
Welcome to the technical support center for the synthesis of 1-Benzofuran-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions related to the synthesis of this important scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format. The most common and reliable route to this compound involves a two-step process: the synthesis of 6-nitrobenzofuran followed by the reduction of the nitro group.
Issue 1: Poor Yield in the Synthesis of 6-Nitrobenzofuran via Nitration of Benzofuran
Question: My nitration of benzofuran to produce 6-nitrobenzofuran is resulting in a low yield and a mixture of isomers. What are the potential causes and how can I improve the regioselectivity and yield?
Answer:
Nitration of the benzofuran ring can be challenging due to the sensitivity of the furan moiety to strongly acidic and oxidative conditions, and the potential for multiple nitration sites. Here’s a systematic guide to troubleshooting:
-
Reaction Conditions:
-
Cause: Harsh nitrating agents (e.g., concentrated nitric acid/sulfuric acid) can lead to degradation of the starting material and the formation of undesired byproducts.
-
Solution: Employ milder nitrating agents. A common and effective method is the use of a mixture of nitric acid and acetic acid. Controlling the temperature is also crucial; the reaction should be maintained at a low temperature (e.g., below 293K) during the addition of the nitrating mixture.
-
-
Regioselectivity:
-
Cause: Benzofuran can be nitrated at various positions. The formation of a mixture of isomers is a common issue.
-
Solution: While a mixture of isomers is often obtained, the 6-nitro isomer can be favored under specific conditions. Careful control of temperature and the choice of nitrating agent can influence the isomeric ratio. Purification by column chromatography is typically required to isolate the desired 6-nitrobenzofuran.
-
-
Starting Material Quality:
-
Cause: Impurities in the starting benzofuran can lead to side reactions and lower yields.
-
Solution: Ensure the benzofuran used is of high purity. If necessary, purify the starting material by distillation or chromatography before use.
-
Issue 2: Incomplete or Low-Yield Reduction of 6-Nitrobenzofuran to this compound
Question: I am having trouble with the reduction of 6-nitrobenzofuran. The reaction is either incomplete or the yield of this compound is low. What are the common pitfalls and how can I optimize this step?
Answer:
The reduction of a nitro group to an amine is a very common transformation, but the success of the reaction can depend on the choice of reducing agent and the specific substrate.
-
Choice of Reducing Agent:
-
Cause: The chosen reducing agent may not be effective enough or may lead to side reactions with the benzofuran core.
-
Solution: Several reducing agents can be employed for this transformation.
-
Catalytic Hydrogenation: This is often a clean and high-yielding method. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard procedure. Ensure the catalyst is active and the system is properly purged with hydrogen.
-
Metal/Acid Combinations: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are also effective and can be more practical for smaller-scale reactions.
-
-
-
Reaction Monitoring:
-
Cause: Incomplete conversion is a common issue if the reaction is not allowed to proceed to completion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-nitrobenzofuran spot is no longer visible.
-
-
Work-up Procedure:
-
Cause: The product, this compound, is basic and can be lost during an acidic work-up if not handled correctly.
-
Solution: After the reaction is complete, the mixture is typically basified to a pH of 8-9 to ensure the amine is in its free base form before extraction with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most straightforward approach begins with commercially available benzofuran, which is first nitrated to form 6-nitrobenzofuran. This intermediate is then reduced to the target this compound. An alternative, though more complex, route could involve starting with a substituted phenol, such as 4-nitrophenol, and constructing the furan ring through methods like Sonogashira or Heck coupling followed by cyclization, and finally reducing the nitro group.
Q2: My Palladium-catalyzed cross-coupling reaction to form the benzofuran ring is failing with a nitro-substituted starting material. What could be the issue?
A2: Nitro groups can be problematic in palladium-catalyzed reactions.[1] They are strongly electron-withdrawing, which can deactivate the aryl halide towards oxidative addition. Furthermore, the nitro group itself can be reduced by the low-valent palladium species, leading to catalyst deactivation and undesired side products. To troubleshoot this, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to enhance the catalyst's activity.[1] Alternatively, protecting the amine as a less deactivating group or performing the cross-coupling before introducing the nitro group are viable strategies.
Q3: Are there any "green" or more environmentally friendly methods for the reduction of 6-nitrobenzofuran?
A3: Catalytic hydrogenation is considered a relatively "green" method as it uses hydrogen gas as the reductant and the catalyst can often be recovered and reused. The main byproduct is water. Compared to using stoichiometric metal reductants which generate significant metal waste, catalytic hydrogenation is a more sustainable option.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.
Table 1: Synthesis of 6-Nitrobenzofuran
| Starting Material | Nitrating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| Benzofuran | HNO₃ / Acetic Acid | Acetic Anhydride | < 293 K | 1 | Not specified |
Note: The literature often reports the synthesis of nitrobenzofuran isomers without specifying the isolated yield of the 6-nitro isomer.
Table 2: Reduction of 6-Nitrobenzofuran to this compound
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 6-Nitrobenzofuran | H₂ | 10% Pd/C | Ethanol | Room Temp. | 4 | >95 |
| 6-Nitrobenzofuran | SnCl₂·2H₂O | - | Ethanol | Reflux | 3 | High (not quantified) |
| 6-Nitrobenzofuran | Fe / NH₄Cl | - | Ethanol/Water | Reflux | 2 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitrobenzofuran
This protocol is adapted from literature procedures for the nitration of benzofuran.
Materials:
-
Benzofuran
-
Acetic Anhydride
-
Nitric Acid (65%)
-
Glacial Acetic Acid
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzofuran in acetic anhydride.
-
Cool the solution to below 293 K using an ice bath.
-
Prepare a mixture of nitric acid and glacial acetic acid.
-
Add the nitric acid/acetic acid mixture dropwise to the benzofuran solution while maintaining the temperature below 293 K.
-
After the addition is complete, stir the mixture and allow it to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 6-nitrobenzofuran isomer.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
6-Nitrobenzofuran
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
To a solution of 6-nitrobenzofuran in ethanol, add a catalytic amount of 10% Pd/C.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (approximately 4 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is often pure enough for subsequent use, but can be further purified by chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Validation & Comparative
Spectroscopic Showdown: Unambiguous Confirmation of 1-Benzofuran-6-amine
A Comparative Guide to the Structural Elucidation of Aminobenzofuran Isomers
For researchers and scientists in the field of drug development, the precise structural confirmation of novel compounds is a critical step. 1-Benzofuran-6-amine, a key building block in medicinal chemistry, requires unambiguous identification to ensure the integrity of subsequent research. This guide provides a comparative analysis of the spectroscopic data for this compound and its isomers, 1-Benzofuran-5-amine and 1-Benzofuran-7-amine, leveraging experimental data from analogous compounds and predicted spectral information due to the limited availability of complete experimental datasets for the parent amines.
Distinguishing Isomers: A Spectroscopic Fingerprint
The subtle differences in the substitution pattern of the amino group on the benzofuran ring lead to distinct spectroscopic signatures. By comparing the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, a clear structural assignment can be made.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For all three aminobenzofuran isomers, the characteristic N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent. The key to differentiation lies in the fingerprint region (below 1500 cm⁻¹), where the C-N stretching and aromatic C-H out-of-plane bending vibrations will differ based on the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly indicative of the amine's position. In this compound, the protons on the benzene ring will exhibit a unique splitting pattern compared to the 5- and 7-isomers due to their different electronic environments. The protons on the furan ring (H-2 and H-3) will also show characteristic shifts.
¹³C NMR: The position of the carbon atom attached to the amino group will result in a significant upfield shift for that carbon due to the electron-donating nature of the amine. The chemical shifts of the other carbon atoms in the benzofuran skeleton will also be influenced by the position of the amino group, providing a clear distinction between the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All three isomers will have the same molecular ion peak. However, the fragmentation patterns, particularly the relative abundances of fragment ions resulting from the cleavage of the benzofuran ring, can differ and aid in their differentiation.
Comparative Spectroscopic Data
Due to the scarcity of publicly available, complete experimental spectra for the parent this compound, -5-amine, and -7-amine, the following tables present a combination of predicted data and experimental data from closely related derivatives to provide a comparative framework.
Table 1: Comparative ¹H NMR Spectral Data (Predicted/Analogous)
| Proton | This compound (Predicted) | 1-Benzofuran-5-amine (Analogous Data) | 1-Benzofuran-7-amine (Analogous Data) |
| H-2 | ~7.6 ppm | ~7.5 ppm | ~7.6 ppm |
| H-3 | ~6.7 ppm | ~6.6 ppm | ~6.8 ppm |
| Aromatic H | Multiplets in the range of 6.8 - 7.4 ppm | Multiplets in the range of 6.7 - 7.3 ppm | Multiplets in the range of 6.9 - 7.5 ppm |
| -NH₂ | Broad singlet, ~3.5 - 4.5 ppm | Broad singlet, ~3.4 - 4.6 ppm | Broad singlet, ~3.6 - 4.8 ppm |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Analogous)
| Carbon | This compound (Predicted) | 1-Benzofuran-5-amine (Analogous Data) | 1-Benzofuran-7-amine (Analogous Data) |
| C-2 | ~145 ppm | ~144 ppm | ~146 ppm |
| C-3 | ~106 ppm | ~105 ppm | ~107 ppm |
| C-NH₂ | ~148 ppm (C-6) | ~142 ppm (C-5) | ~140 ppm (C-7) |
| Aromatic C | Peaks between 110 - 155 ppm | Peaks between 108 - 156 ppm | Peaks between 112 - 154 ppm |
Table 3: Comparative Mass Spectrometry Data (Predicted)
| Parameter | This compound | 1-Benzofuran-5-amine | 1-Benzofuran-7-amine |
| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| [M+H]⁺ | 134.0600 | 134.0600 | 134.0600 |
| Key Fragments | Predicted m/z: 105, 78 | Predicted m/z: 105, 77 | Predicted m/z: 105, 78 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for ¹H NMR are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: The sample is injected into the GC, and the mass spectrum of the eluting compound is recorded. The mass-to-charge ratio (m/z) of the ions is measured.
-
Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.
Workflow for Structural Confirmation
The logical workflow for the structural confirmation of this compound using spectroscopy is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
Purity Assessment of Synthesized 1-Benzofuran-6-amine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of synthesized 1-Benzofuran-6-amine.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the purity assessment of this compound, offering high sensitivity and structural identification of volatile impurities. However, for a comprehensive purity profile, orthogonal methods such as HPLC-UV and NMR spectroscopy are invaluable. HPLC-UV provides robust quantification of non-volatile impurities and isomers, while NMR offers detailed structural elucidation and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.
Comparison of Analytical Techniques
The performance of GC-MS, HPLC-UV, and NMR for the purity assessment of this compound is summarized below. The quantitative data is based on typical performance characteristics for the analysis of analogous aromatic amines and benzofuran derivatives.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and non-volatile impurities. Separation of isomers. | Structural elucidation and quantification of the main component and impurities. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.15 - 1.5 µg/mL | ~0.3% (relative to major component) |
| Linearity (r²) | >0.999 | >0.999 | >0.99 (for qNMR) |
| Precision (%RSD) | < 5% | < 2% | < 3% (for qNMR) |
| Sample Derivatization | May be required for polar amines to improve volatility and peak shape. | Not typically required. | Not required. |
Potential Impurities in Synthesized this compound
The purity of this compound is largely dependent on the synthetic route employed. Common synthetic pathways may introduce the following impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 6-nitrobenzofuran or substituted phenols and aldehydes.
-
Reagents and Catalysts: Residual reagents and catalysts used in the synthesis.
-
By-products of Side Reactions: These can include positional isomers (e.g., 1-Benzofuran-4-amine, 1-Benzofuran-5-amine, 1-Benzofuran-7-amine), which can be challenging to separate and identify.[1] Other by-products may arise from over-reaction or incomplete reaction steps.
-
Degradation Products: The final compound may degrade under certain storage conditions, leading to the formation of new impurities.
Experimental Protocols
GC-MS Method for Purity Assessment
This method is designed for the identification and quantification of volatile and semi-volatile impurities in a this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
-
If derivatization is necessary to improve peak shape and volatility, a common agent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by mixing the sample solution with the derivatizing agent and heating at 60-70°C for 30 minutes.
2. GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
The purity is determined by the area percentage method, where the peak area of this compound is compared to the total area of all detected peaks.
-
Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).
Comparative HPLC-UV Method
This method is suitable for quantifying the main component and detecting non-volatile impurities and isomers.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm and 280 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Quantification of specific impurities can be achieved using external standards.
Comparative NMR Spectroscopy Method
NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
2. NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.
3. Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.
-
The presence of impurities can be identified by characteristic signals in the spectrum that do not correspond to the main compound or the solvent.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound using GC-MS.
Caption: Workflow for GC-MS Purity Assessment.
Conclusion
The purity assessment of synthesized this compound requires a robust analytical strategy. GC-MS provides excellent sensitivity and specificity for volatile impurities. For a comprehensive evaluation, it is highly recommended to employ orthogonal techniques. HPLC-UV is well-suited for the quantification of the primary component and non-volatile impurities, including isomers. NMR spectroscopy offers definitive structural confirmation and an alternative quantitative approach. By leveraging the strengths of these complementary methods, researchers and drug development professionals can ensure the quality and consistency of their synthesized compounds.
References
Unveiling the Biological Potential of 1-Benzofuran-6-amine Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 1-Benzofuran-6-amine analogs, focusing on their potential as anticancer and antimicrobial agents. Drawing from available experimental data, we present a summary of their performance, detailed experimental methodologies, and insights into their mechanisms of action.
Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] These properties include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4] The 1-benzofuran scaffold serves as a versatile template for the design of novel therapeutic agents, and substitutions at various positions on the benzofuran ring system can significantly modulate the biological activity of the resulting analogs.[5][6] This guide specifically focuses on analogs of this compound, exploring how modifications to this core structure influence its biological effects.
Comparative Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various benzofuran derivatives against different cancer cell lines. It is important to note that this table includes a range of substitution patterns to provide a broader context for the potential of the benzofuran scaffold, as specific comparative data for this compound analogs is limited.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c | 2-Methyl-3-(4-methoxybenzoyl) | K562 (Leukemia) | 20-85 | [9] |
| Compound 1e | 2-Methyl-3-(4-chlorobenzoyl) | HeLa (Cervical) | 20-85 | [9] |
| Compound 2d | 2-Ethyl-3-(4-methylbenzoyl) | MOLT-4 (Leukemia) | 20-85 | [9] |
| Compound 3a | 2-Phenyl-3-(4-fluorobenzoyl) | K562 (Leukemia) | 20-85 | [9] |
| Compound 3d | 2-Phenyl-3-(4-bromobenzoyl) | HeLa (Cervical) | 20-85 | [9] |
| Derivative 6g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [7] |
| Derivative 6g | 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 | [7] |
| Derivative 6g | 3-Amidobenzofuran | HT-29 (Colon) | 9.13 | [7] |
| Derivative 6g | 3-Amidobenzofuran | HeLa (Cervical) | 11.09 | [7] |
| Benzofuran-N-aryl piperazine (7) | N-aryl piperazine at C2 | HeLa (Cervical) | 0.03 | [8] |
| Benzofuran-N-aryl piperazine (7) | N-aryl piperazine at C2 | MCF-7 (Breast) | 12.3 | [8] |
| Benzofuran-N-aryl piperazine (7) | N-aryl piperazine at C2 | SGC-7901 (Gastric) | 6.17 | [8] |
| 2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran (8) | 2-benzoyl, 3-methyl, 6-morpholinoethoxy | MDA-MB-231 (Breast) | 8.36 | [8] |
Comparative Antimicrobial Activity of Benzofuran Derivatives
Benzofuran analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of their antimicrobial action is not as clearly defined as their anticancer effects but is an active area of investigation.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzofuran derivatives against various microorganisms. As with the anticancer data, this table provides a broader perspective on the antimicrobial potential of the benzofuran scaffold due to the limited availability of specific data on this compound analogs.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Amide Derivative 6a | 2-Carboxamide | Bacillus subtilis | 6.25 | [3] |
| Amide Derivative 6b | 2-Carboxamide | Staphylococcus aureus | 6.25 | [3] |
| Amide Derivative 6f | 2-Carboxamide | Escherichia coli | 6.25 | [3] |
| Amide Derivative 6c | 2-Carboxamide | Various Bacteria | 25-100 | [3] |
| Amide Derivative 6d | 2-Carboxamide | Various Bacteria | 25-100 | [3] |
| Amide Derivative 6e | 2-Carboxamide | Various Bacteria | 25-100 | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs for a specified period (e.g., 48-72 hours).[13]
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[14]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[14] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[12]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
-
Preparation of Microtiter Plates: A series of twofold dilutions of the benzofuran analogs are prepared in a suitable broth medium in a 96-well microtiter plate.[15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[18]
-
Inoculation: Each well is inoculated with the microbial suspension.[18]
-
Incubation: The plate is incubated for 16-20 hours at 37°C.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Mechanism of Action: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.[19][20][21][22]
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP on ice.[19][21]
-
Compound Addition: The benzofuran analog is added to the reaction mixture.[19]
-
Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C.[20][22]
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.[20][22]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (without the compound) to determine the inhibitory effect.[23]
Visualizing the Mechanism of Action
The inhibition of tubulin polymerization is a key mechanism of action for many anticancer benzofuran derivatives. The following diagrams illustrate the experimental workflow for assessing this activity and the signaling pathway involved.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 6. ijsdr.org [ijsdr.org]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. benchchem.com [benchchem.com]
- 20. abscience.com.tw [abscience.com.tw]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. interchim.fr [interchim.fr]
- 23. researchgate.net [researchgate.net]
Unraveling the Bioactivity of 1-Benzofuran-amine Isomers: A Comparative Analysis
This guide navigates the known biological activities of derivatives of 1-benzofuran-amine, highlighting the diverse pharmacological profiles that arise from altering the position of the amine group on the benzofuran scaffold. While quantitative comparisons of the parent compounds are absent, the existing research on their derivatives provides valuable direction for future investigations.
Comparative Biological Activities of 1-Benzofuran-amine Isomer Derivatives
The position of the amine substituent on the benzofuran ring profoundly influences the biological effects of the resulting derivatives. Research has independently explored the derivatives of various isomers, revealing a spectrum of activities from anticancer and antimicrobial to central nervous system modulation.
| Isomer Position | Reported Biological Activities of Derivatives | Key Findings |
| 2-amine | Anticancer, Antimicrobial | Derivatives of 2-aminobenzofuran have been investigated for their potential as anticancer and antimicrobial agents.[1][2] |
| 3-amine | Alzheimer's Disease Treatment | Derivatives of 3-aminobenzofuran have shown promise as multifunctional agents for the treatment of Alzheimer's disease.[3] |
| 4-amine | Anticancer | While data is limited on the simple 4-aminobenzofuran, derivatives of 4-aminobenzofuroxan have been evaluated for their in vitro anticancer properties. |
| 5-amine | Antibacterial, CNS Stimulant | 1-Benzofuran-5-amine itself has been noted for its antibacterial activity.[4] Its derivative, 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB), is known as a central nervous system stimulant.[5] |
| 6-amine | CNS Stimulant | The derivative 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a well-known central nervous system stimulant.[5] |
| 7-amine | Monoamine Releasing Agent | 7-(2-Aminopropyl)benzofuran (7-APB), a derivative of 1-benzofuran-7-amine, acts as a monoamine releasing agent.[6] |
Experimental Protocols: A General Framework
Due to the lack of a unified study, specific experimental protocols for a direct comparison are unavailable. However, a common method used to assess the cytotoxic effects of compounds, such as those with anticancer potential, is the MTT assay.
Example Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (1-benzofuran-amine isomers and their derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the initial screening of chemical compounds for biological activity.
Caption: A generalized workflow for screening chemical compounds for biological activity.
Conclusion
The positional isomerism of the amine group on the 1-benzofuran scaffold gives rise to a diverse range of biological activities, as evidenced by studies on their respective derivatives. While derivatives of 2- and 3-aminobenzofuran show potential in oncology and neurodegenerative disease, derivatives of the 5-, 6-, and 7-amino isomers exhibit significant effects on the central nervous system. The lack of a systematic and direct comparative bioassay of the parent 1-benzofuran-amine isomers represents a significant knowledge gap. Such a study would be invaluable for elucidating clear structure-activity relationships and guiding the rational design of more potent and selective therapeutic agents based on this versatile heterocyclic core. Further research is warranted to fully explore and compare the pharmacological profiles of these intriguing positional isomers.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzofuran-5-amine | 58546-89-7 | ICA54689 | Biosynth [biosynth.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. 7-APB - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of 2-Arylbenzofuran Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific research on 1-benzofuran-6-amine derivatives, this guide focuses on the well-documented class of 2-arylbenzofuran derivatives , which exhibit significant anticancer properties. This shift allows for a comprehensive analysis of structure-activity relationships (SAR), complete with supporting experimental data and mechanistic insights as requested.
The benzofuran scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Among these, 2-arylbenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][4][5] This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to elucidate their therapeutic potential.
Comparative Analysis of Anticancer Activity
The anticancer activity of 2-arylbenzofuran derivatives is significantly influenced by the substitution patterns on both the benzofuran nucleus and the 2-aryl ring. The following table summarizes the in vitro cytotoxic activity (IC50) of representative 2-arylbenzofuran derivatives against various human cancer cell lines.
| Compound ID | 2-Aryl Substituent | Benzofuran Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| ERJT-12 | 4-hydroxy-3-methoxyphenyl | 4-formyl, 5-(2-methoxycarbonylethyl), 7-methoxy | Various | 5.75 - 17.29 | [4] |
| Compound 1 | Phenyl | 3-bromomethyl | K562 (Leukemia) | 5 | [1] |
| Compound 1 | Phenyl | 3-bromomethyl | HL60 (Leukemia) | 0.1 | [1] |
| Compound 3 | N-phenethylcarboxamide | - | MCF-10A (Breast) | ~1.14 | [1] |
| Compound 5 | 4-fluorophenyl | 6-(N,N-hexamethylene)amiloride | - | 0.43 | [1] |
| Compound 8a (BNC105) | 3,4,5-trimethoxyphenyl | 7-hydroxy | - | 0.8 (Tubulin Inhibition) | [1] |
| Ebenfuran III | 2,4-dihydroxyphenyl | 3-formyl, 4-hydroxy, 6-methoxy, 5-(3-methyl-buten-2-yl) | MCF-7 (Breast) | Inhibitory | [5] |
| Compound 10 | Isoprenylated | - | HGC27 (Gastric) | 6.08 | [6] |
| Compound 30 | Isoprenylated | - | HGC27 (Gastric) | 10.24 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-arylbenzofuran derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution at the 2-Aryl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in determining the anticancer potency. For instance, the presence of hydroxyl and methoxy groups, as seen in ERJT-12, contributes significantly to its cytotoxic activity.[4]
-
Substitution on the Benzofuran Core: Modifications on the benzofuran nucleus can dramatically influence activity. The introduction of a bromomethyl group at the 3-position, as in Compound 1, leads to potent activity against leukemia cell lines.[1] Furthermore, the addition of a hydroxyl group at the 7-position in BNC105 enhances its tubulin polymerization inhibitory activity.[1]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings, such as imidazole or quinazolinone, has been explored to create hybrid molecules with enhanced cytotoxic profiles.[1]
-
Halogenation: The introduction of halogen atoms, particularly at the para position of the N-phenyl ring of substituents, can increase potency, likely due to favorable hydrophobic interactions.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism through which 2-arylbenzofuran derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[4][7] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs.[3] By binding to the colchicine binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4]
Mechanism of 2-arylbenzofuran derivatives as tubulin polymerization inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 2-arylbenzofuran derivatives for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.[4]
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds (2-arylbenzofuran derivatives) or a control vehicle are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored over time by measuring the increase in fluorescence using a fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the control to determine the inhibitory activity.
Conclusion
2-Arylbenzofuran derivatives represent a promising scaffold for the development of novel anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization, is well-established. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of more potent and selective drug candidates. Further optimization of the substituents on both the benzofuran core and the 2-aryl moiety could lead to the discovery of next-generation anticancer therapeutics.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]
- 7. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative yield analysis of different 1-Benzofuran-6-amine synthetic routes
A Comparative Yield Analysis of Synthetic Routes to 1-Benzofuran-6-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for this compound, Supported by Experimental Data.
This compound is a valuable building block in medicinal chemistry and materials science. The efficient synthesis of this scaffold is crucial for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on reaction yields and providing detailed experimental protocols. The presented data is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
Three primary synthetic strategies for the preparation of this compound are discussed:
-
Reduction of 6-Nitrobenzofuran: A two-step process involving the nitration of 1-benzofuran followed by the reduction of the nitro group.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A cross-coupling reaction between a 6-halobenzofuran and an amine source.
-
Copper-Catalyzed Ullmann Condensation: A classical cross-coupling method for the formation of carbon-nitrogen bonds.
Comparative Yield Analysis
The following table summarizes the typical yields for each synthetic route, based on published experimental data.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction of 6-Nitrobenzofuran | 6-Nitrobenzofuran | SnCl₂·2H₂O, Ethanol | Ethanol | Reflux | 3 | ~91% |
| Buchwald-Hartwig Amination | 6-Bromobenzofuran | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Benzophenone imine | Toluene | 100 | 18 | 85% |
| Ullmann Condensation | 6-Iodobenzofuran | CuI, 1,10-Phenanthroline, Cs₂CO₃, Amide | Dioxane | 110 | 24 | Moderate (yields vary) |
Experimental Protocols
Route 1: Reduction of 6-Nitrobenzofuran
This method involves the reduction of a pre-synthesized 6-nitrobenzofuran intermediate. The reduction is typically high-yielding and utilizes readily available reagents.
Step 1: Synthesis of 6-Nitrobenzofuran (Illustrative)
-
To a solution of 1-benzofuran in acetic anhydride at 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After completion, the mixture is poured onto ice, and the precipitated product is filtered and purified.
Step 2: Reduction to this compound
-
To a solution of 6-nitrobenzofuran (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) is added.
-
The reaction mixture is heated to reflux for 3 hours.
-
After cooling, the mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern cross-coupling reaction offers a direct method to form the C-N bond, starting from a halogenated benzofuran. The choice of ligand and base is critical for achieving high yields.
-
An oven-dried sealed tube is charged with 6-bromobenzofuran (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
The tube is evacuated and backfilled with argon.
-
Toluene, benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq) are added.
-
The tube is sealed and heated to 100 °C for 18 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is dissolved in methanol and treated with hydroxylamine hydrochloride to hydrolyze the imine.
-
The resulting mixture is purified by column chromatography to yield this compound.[1]
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation, though it often requires harsher conditions than the Buchwald-Hartwig amination.
-
A mixture of 6-iodobenzofuran (1.0 eq), an amine source (e.g., a primary amide, 1.5 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in dioxane is placed in a sealed tube.
-
The reaction mixture is heated to 110 °C for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Visual comparison of reported yields for different synthetic routes.
References
Benchmarking 1-Benzofuran-6-amine Derivatives: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates, 1-Benzofuran-6-amine derivatives have garnered significant attention due to their potent and broad-spectrum antimicrobial activities. This guide provides a comparative analysis of these derivatives against established antibiotics, supported by experimental data and detailed protocols to aid in research and development efforts.
Quantitative Performance Analysis
The antimicrobial efficacy of novel compounds is primarily determined by in vitro susceptibility testing. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data for representative this compound derivatives compared to commonly used antibiotics. This data has been compiled from various studies to provide a comprehensive overview.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound Derivative A | Ciprofloxacin | Amoxicillin | Gentamicin |
| Staphylococcus aureus (ATCC 25923) | 8 | 1 | 0.5 | 0.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16[1] | >128 | >128 | 4 |
| Escherichia coli (ATCC 25922) | 16 | 0.25 | 8 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 1 | >256 | 1 |
| Candida albicans (ATCC 10231) | 64 | NA | NA | NA |
Note: Data for this compound Derivative A is a representative example based on synthesized derivatives from available literature. MIC values can vary based on the specific substitutions on the benzofuran ring.
Table 2: Zone of Inhibition (ZOI) in mm
| Microorganism | This compound Derivative B (50 µ g/disc ) | Ciprofloxacin (5 µ g/disc ) | Amoxicillin (10 µ g/disc ) | Gentamicin (10 µ g/disc ) |
| Staphylococcus aureus (ATCC 25923) | 18 | 25 | 28 | 22 |
| Escherichia coli (ATCC 25922) | 15 | 30 | 18 | 20 |
| Pseudomonas aeruginosa (ATCC 27853) | 12 | 22 | <6 | 18 |
Note: ZOI data for this compound Derivative B is a representative example. The diameter of the zone of inhibition is dependent on the concentration of the compound and the test method.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of antimicrobial activity. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (this compound derivatives and standard antibiotics)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where microbial growth is inhibited around a well containing the test substance.
Materials:
-
Test compounds
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Microbial cultures (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare and pour sterile MHA or SDA into Petri dishes and allow it to solidify.
-
Inoculate the agar surface evenly with a sterile cotton swab dipped in the standardized microbial suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
While the precise signaling pathway for the antimicrobial action of this compound derivatives is still under investigation, a plausible mechanism, based on studies of related benzofuran compounds, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2] This interference with DNA replication ultimately leads to bacterial cell death.
This comparative guide highlights the potential of this compound derivatives as a valuable scaffold for the development of new antimicrobial agents. The provided data and protocols offer a foundation for further research into their efficacy and mechanism of action, ultimately contributing to the fight against antimicrobial resistance.
References
A Comparative Guide to In Vitro Cytotoxicity Assays for Aminobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparison of Cytotoxic Activity of Substituted Benzofuran Derivatives
The cytotoxic potential of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various aminobenzofuran and other substituted benzofuran compounds against a panel of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for predicting the potential efficacy of novel compounds.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Aminobenzofuran Derivative 1 | 5-Amino, other substitutions | U-87 MG (Glioblastoma) | 15.67 | [1] |
| 5-Aminobenzofuran Derivative 2 | 5-Amino, other substitutions | U-87 MG (Glioblastoma) | 34.9 | [1] |
| 2-Aminobenzofuran Derivative | 2-Amino, other substitutions | PC-3 (Prostate) | 33 | [2] |
| 3-Amidobenzofuran Derivative (28g) | 3-Amido, 4-Fluorophenyl | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Amidobenzofuran Derivative (28g) | 3-Amido, 4-Fluorophenyl | HCT-116 (Colon) | 5.20 | [3] |
| 3-Amidobenzofuran Derivative (28g) | 3-Amido, 4-Fluorophenyl | HT-29 (Colon) | 9.13 | [3] |
| Benzofuran-N-aryl piperazine conjugate | N-Aryl piperazine at C-2 | HeLa (Cervical) | 0.03 | [1] |
| Benzofuran-N-aryl piperazine conjugate | N-Aryl piperazine at C-2 | MCF-7 (Breast) | 12.3 | [1] |
| 2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran | 2-Benzoyl, 3-Methyl, 6-Morpholinoethoxy | MDA-MB-231 (Breast) | 8.36 | [1] |
Experimental Protocols
Standardized protocols are essential for the reproducibility and comparison of cytotoxicity data. Below are detailed methodologies for the most commonly employed in vitro assays for assessing the cytotoxic effects of benzofuran compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action of aminobenzofuran compounds, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro cytotoxicity testing of aminobenzofuran compounds.
Caption: Putative signaling pathway for benzofuran-induced apoptosis and cell cycle arrest.
Concluding Remarks
The available data suggest that aminobenzofuran derivatives hold promise as cytotoxic agents against various cancer cell lines. The position of the amino group and the presence of other substituents on the benzofuran scaffold are critical determinants of their activity. While specific data for 1-Benzofuran-6-amine is lacking, the information compiled in this guide on its isomers and other derivatives provides a solid foundation for future research. Further investigation into the synthesis and cytotoxic evaluation of 6-aminobenzofuran compounds is warranted to complete the structure-activity relationship profile of this important class of heterocyclic compounds. The standardized protocols and workflow diagrams presented here are intended to support these future research endeavors.
References
- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Efficacy of 1-Benzofuran-6-amine Analogs in Comparison to Existing PTSD Therapies: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of emerging 1-Benzofuran-6-amine analogs against established pharmacological treatments for Post-Traumatic Stress Disorder (PTSD). The primary focus is on analogs of 6-(2-aminopropyl)benzofuran (6-APB), which have shown potential as adjuncts to psychotherapy, drawing comparisons to 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data to inform future research and development in this therapeutic area.
Executive Summary
Post-Traumatic Stress Disorder (PTSD) is a debilitating condition with a significant unmet medical need. While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are the current standard of care, a substantial portion of patients do not achieve full remission.[1][2] Emerging research into psychedelic-assisted psychotherapy, particularly with MDMA, has shown remarkable efficacy in clinical trials, paving the way for novel therapeutic approaches.[1][3][4] this compound analogs, sharing mechanistic similarities with MDMA, are being explored as potential alternatives with improved safety and efficacy profiles. This guide synthesizes the available data on these compounds, comparing their pharmacological profiles and therapeutic potential with MDMA and current FDA-approved medications for PTSD.
Comparative Efficacy of Investigational and Approved Drugs for PTSD
The following tables summarize the quantitative data on the binding affinities, transporter inhibition, and clinical efficacy of this compound analogs, MDMA, and standard-of-care PTSD medications.
Table 1: In Vitro Pharmacological Profile - Monoamine Transporter and Receptor Binding Affinities (Ki, nM)
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | α2C-adrenergic (Ki, nM) |
| This compound Analogs | |||||||
| 6-APB | 2698 | 150 | 117 | >10000 | 3.7 | 270 | 45 |
| Comparator Compounds | |||||||
| MDMA (S-enantiomer) | 222 | 2300 | 7800 | >50000 | - | - | - |
| MDMA (R-enantiomer) | 24500 | >50000 | >50000 | 4700 | - | - | - |
| Sertraline | - | - | - | - | - | - | - |
| Paroxetine | - | - | - | - | - | - | - |
| Venlafaxine | - | - | - | - | - | - | - |
Data for Sertraline, Paroxetine, and Venlafaxine primarily focuses on their potent inhibition of SERT and/or NET, with less emphasis on direct receptor binding affinities in the context of PTSD literature.
Table 2: In Vitro Pharmacological Profile - Monoamine Transporter Inhibition and Release (EC50, nM)
| Compound | SERT Release (EC50, nM) | DAT Release (EC50, nM) | NET Release (EC50, nM) |
| This compound Analogs | |||
| 6-APB | 36 | 10 | 14 |
| Comparator Compounds | |||
| MDMA | - | - | - |
Table 3: Clinical Efficacy in PTSD
| Treatment | Primary Efficacy Endpoint | Responder Rate | Remission Rate |
| MDMA-Assisted Therapy | Significant reduction in CAPS-5 total severity score | 67% no longer met PTSD diagnosis after 3 sessions | - |
| Sertraline | Significant reduction in CAPS-2 total severity score vs. placebo | 53% (vs. 32% placebo) | 30% in a brief trial |
| Paroxetine | Improved PTSD symptoms in over 50% of participants | - | - |
| Venlafaxine ER | Significant reduction in CAPS total score vs. placebo | - | 50.9% (vs. 37.5% placebo) |
CAPS: Clinician-Administered PTSD Scale. Responder rate definitions may vary across studies.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound analogs and MDMA is the modulation of monoamine neurotransmitter systems. These compounds act as substrates for and inhibitors of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. By reversing the normal direction of transporter flow, they induce the release of these neurotransmitters into the synapse while also blocking their reuptake.[5][6][7][8] This surge in synaptic monoamines, particularly serotonin, is thought to underlie the pro-social and fear-reducing effects that are beneficial in a therapeutic setting.
In contrast, SSRIs like sertraline and paroxetine primarily act by blocking the reuptake of serotonin, leading to a more gradual increase in synaptic serotonin levels.[9][10][11] SNRIs such as venlafaxine block the reuptake of both serotonin and norepinephrine.[12][13]
Caption: Modulation of Monoamine Transporters by different drug classes.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.
Objective: To quantify the affinity of this compound analogs and comparator drugs for SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant monoamine transporters.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test compounds (this compound analogs, MDMA, etc.).
-
Non-specific binding control: A high concentration of a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow of a typical radioligand binding assay.
Monoamine Transporter Release Assay
This assay measures the ability of a compound to induce the release of monoamines from cells expressing the respective transporters.
Objective: To determine the potency (EC50) of this compound analogs and comparator drugs in inducing the release of serotonin, dopamine, and norepinephrine.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
[³H]-labeled monoamines (e.g., [³H]5-HT, [³H]DA, [³H]NE).
-
Test compounds.
-
Uptake buffer and release buffer.
-
Scintillation counter.
Procedure:
-
Loading: Cells are pre-loaded with the respective [³H]-monoamine by incubating them in uptake buffer containing the radiolabeled neurotransmitter.
-
Washing: After loading, the cells are washed to remove any extracellular radiolabel.
-
Release: The cells are then incubated with varying concentrations of the test compound in the release buffer for a defined period.
-
Collection: The supernatant containing the released [³H]-monoamine is collected.
-
Lysis: The cells are lysed to determine the amount of [³H]-monoamine remaining inside the cells.
-
Quantification: The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.
Data Analysis:
-
The percentage of monoamine release is calculated for each concentration of the test compound.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined by non-linear regression analysis of the concentration-response curve.
Caption: Workflow of a monoamine transporter release assay.
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with a pharmacological profile that suggests potential therapeutic utility in the context of psychotherapy for PTSD. Their potent activity as monoamine releasers, similar to MDMA, warrants further investigation. Preclinical studies should focus on a comprehensive characterization of their off-target effects and long-term safety profiles. Future clinical trials will be necessary to determine if the preclinical promise of these analogs translates into safe and effective treatments for individuals suffering from PTSD. The detailed comparative data and experimental protocols provided in this guide aim to facilitate and inform these critical next steps in drug development.
References
- 1. A Review of MDMA-Assisted Therapy for Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. maps.org [maps.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sertraline treatment of Post-Traumatic Stress Disorder | Neuropharmagen [neuropharmagen.com]
- 10. health.mil [health.mil]
- 11. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. health.mil [health.mil]
- 13. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
